4-Amino-2-chloro-6,7-dimethoxyquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIIAAVGRHKSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057694 | |
| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23680-84-4 | |
| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23680-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6,7-dimethoxy-4-quinazolinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG7Z4T71Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Comprehensive Technical Overview
Introduction
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its quinazoline core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[3] This molecule is particularly significant as a common precursor for several generic antihypertensive drugs, including prazosin, doxazosin, and alfuzosin, which act as α1-adrenoceptor antagonists.[4][5] Furthermore, it is a key building block for developing kinase inhibitors, especially those targeting the Epidermal Growth Factor Receptor (EGFR) pathway in anticancer drug discovery.[6][7] Recent studies have also explored its potential as an anti-Alzheimer's agent.[8] This guide provides an in-depth look at its structure, properties, synthesis, and applications for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of a pyrimidine ring fused to a benzene ring, forming the quinazoline core. This core is substituted with an amino group at position 4, a chlorine atom at position 2, and two methoxy groups at positions 6 and 7.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | [2][9] |
| CAS Number | 23680-84-4 | [2][9] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [9][10] |
| Molecular Weight | 239.66 g/mol | [9][10] |
| Appearance | White to off-white or pale yellow crystalline powder | [6][10] |
| Melting Point | 262-268 °C (decomposition) | [10] |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, and dichloromethane | [6] |
| SMILES String | COc1cc2nc(Cl)nc(N)c2cc1OC | [2] |
| InChI Key | HWIIAAVGRHKSOJ-UHFFFAOYSA-N | [2][9] |
Synthesis Pathways
The synthesis of this compound is a multi-step process that often starts from more accessible precursors like veratrole or substituted anthranilic acid. A common and established route involves the chlorination and subsequent amination of a 2,4-dihydroxyquinazoline intermediate.
A generalized synthetic workflow is outlined below.
References
- 1. scialert.net [scialert.net]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound 95 23680-84-4 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound [webbook.nist.gov]
- 10. This compound, 98% (23680-84-4) - this compound, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural framework is fundamental to the development of both potent epidermal growth factor receptor (EGFR) inhibitors for oncology applications and alpha-1 adrenergic receptor antagonists for the management of hypertension. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for property determination, and an exploration of its role in key signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for its handling, formulation, and reactivity in synthetic processes. A summary of these properties is provided in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [1] |
| Molecular Weight | 239.66 g/mol | |
| Appearance | White to off-white or pale yellow crystalline powder | [2] |
| Melting Point | 262-268 °C (decomposes) | |
| Storage | Store in a cool, dry place under an inert atmosphere | [2] |
Solubility Profile
The solubility of this compound has been determined in various organic solvents. The compound is generally insoluble in water.
| Solvent | Solubility |
| Water | Insoluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane | Soluble |
Predicted Physicochemical Parameters
| Parameter | Predicted Value |
| pKa | 4.5 (most basic) |
| logP | 1.8 |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug development. This section provides a detailed methodology for one of the key experiments: solubility determination.
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol outlines the steps for determining the solubility of this compound in a given solvent using the gravimetric method.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, DMF)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Micropipettes
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
-
Sample Withdrawal:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Be cautious not to disturb the sediment.
-
-
Solvent Evaporation and Weighing:
-
Transfer the accurately measured volume of the supernatant to a pre-weighed, clean, and dry vial.
-
Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Evaporate the solvent completely until a constant weight of the solid residue is achieved.
-
Accurately weigh the vial containing the dried solid residue.
-
Calculation:
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant withdrawn
Synthesis Protocol
This compound can be synthesized through various routes. One common method involves a five-step process starting from o-dimethoxy benzene.[3]
Experimental Workflow for a Five-Step Synthesis:
Caption: A five-step synthesis of this compound.
Detailed Steps: [3]
-
Nitration: o-Dimethoxy benzene is nitrated using nitric acid to yield 3,4-dimethoxynitrobenzene (Intermediate I).
-
Reduction: The nitro group of Intermediate I is reduced via catalytic hydrogenation to an amino group, forming 3,4-dimethoxyaniline (Intermediate II).
-
Carbamidation: Intermediate II undergoes a carbamidating reaction with triphosgene and cyanamide to produce 3,4-dimethoxyphenyl cyano carbamide (Intermediate III).
-
Cyclohydrolysis: Intermediate III is subjected to cyclohydrolysis using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to form the quinazoline ring system.
-
Final Product: The reaction yields this compound.
Mechanism of Action and Signaling Pathways
This compound serves as a crucial building block for two distinct classes of therapeutic agents with different mechanisms of action.
As a Precursor to Epidermal Growth Factor Receptor (EGFR) Inhibitors
The quinazoline scaffold is a key feature of many EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy. These inhibitors are designed to compete with adenosine triphosphate (ATP) for the binding site within the kinase domain of EGFR.
EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives:
Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival. Quinazoline-based inhibitors, synthesized from this compound, act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing its activation and blocking the downstream signaling pathways that drive tumor growth.[4][5][6]
As a Precursor to Alpha-1 Adrenergic Receptor Antagonists
This compound is also a key intermediate in the synthesis of antihypertensive drugs such as doxazosin, prazosin, and alfuzosin. These drugs act as selective antagonists of alpha-1 adrenergic receptors.[7][8][9][10]
Alpha-1 Adrenergic Receptor Signaling and its Antagonism:
Caption: Alpha-1 adrenergic receptor signaling and its blockade by quinazoline antagonists.
Alpha-1 adrenergic receptors are G-protein coupled receptors located on vascular smooth muscle and in the prostate. When activated by norepinephrine, these receptors stimulate the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). The combined effect is smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. Quinazoline-based antagonists, derived from this compound, selectively block these receptors, preventing norepinephrine from binding. This leads to smooth muscle relaxation, vasodilation, and a reduction in blood pressure.[7][11][12][13][14][15][16]
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and drug development. Its physicochemical properties make it a versatile starting material for the synthesis of targeted therapies. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and scientists working to develop novel therapeutics for cancer and cardiovascular diseases. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for both theoretical understanding and practical application in the laboratory.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. The alpha1-adrenergic receptor antagonist doxazosin inhibits EGFR and NF-kappaB signalling to induce breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. urology-textbook.com [urology-textbook.com]
- 15. auajournals.org [auajournals.org]
- 16. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline have emerged as a focal point of intensive research, particularly in the realm of oncology. These compounds have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate further research and drug development efforts in this promising area.
Core Biological Activities and Mechanism of Action
Derivatives of this compound primarily exert their biological effects through the inhibition of protein kinases, which are critical regulators of cellular signaling. The primary targets of this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are receptor tyrosine kinases.[1][2]
EGFR Inhibition: The 4-anilino substitution on the quinazoline core is a key structural feature that allows these compounds to act as ATP-competitive inhibitors at the catalytic domain of EGFR.[1] By blocking the binding of ATP, these derivatives prevent the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] This disruption of EGFR signaling leads to the suppression of cancer cell proliferation, survival, and metastasis.[3][4]
VEGFR-2 Inhibition: Several derivatives have also shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels that is essential for tumor growth and metastasis.[5][6] Similar to their action on EGFR, these compounds compete with ATP in the kinase domain of VEGFR-2, preventing its activation and downstream signaling.[5] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis.[7][8]
The dual inhibition of both EGFR and VEGFR-2 by certain derivatives presents a synergistic approach to cancer therapy, simultaneously targeting tumor cell growth and the blood supply that sustains it.[9]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of various this compound derivatives and related analogs against cancer cell lines and specific kinase targets. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 11d | CNE-2 | Nasopharyngeal Cancer | 9.3 ± 0.2 | [7] |
| PC-3 | Prostate Cancer | 9.8 ± 0.3 | [7] | |
| SMMC-7721 | Liver Cancer | 10.9 ± 0.2 | [7] | |
| Compound 6 | Various | Melanoma (LOX IMVI, MDA-MB-435, UACC-62) | GI% of 50.45, 40.86, 55.84 | [10] |
| Compound 8c | Various | Not Specified | GI% of 52.23 | [10] |
| RB1 | HCT116 | Colon Carcinoma | Potent activity comparable to cisplatin | [11] |
| K562 | Chronic Myeloid Leukemia | Potent activity comparable to cisplatin | [11] | |
| SKBR3 | Breast Cancer | Potent activity comparable to cisplatin | [11] |
Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 6 | EGFR | 0.201 | [10] |
| Compound 8c | EGFR | 0.405 | [10] |
| Lapatinib (Reference) | EGFR | 0.115 | [10] |
| Compound 9b | VEGFR-2 | Strong inhibition (ΔG = -14.1 kcal/mol in docking) | [6] |
| Sorafenib (Reference) | VEGFR-2 | Strong inhibition (ΔG = -14.8 kcal/mol in docking) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Cell Viability and Cytotoxicity Assays
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[12][14]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][15]
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] The IC50 value is calculated from the dose-response curve.
-
Kinase Inhibition Assays
This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive method for determining kinase activity.[16][17]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[17]
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase domain, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.[3]
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[3][16]
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16][17]
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[16][17]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The IC50 value is determined from the inhibitor's dose-response curve.[3]
-
This technique allows for the semi-quantitative analysis of the phosphorylation status of VEGFR-2, providing a direct measure of its activation state.[5][18]
-
Principle: Following treatment with the inhibitor and stimulation with VEGF-A, cell lysates are prepared and proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.
-
Protocol:
-
Cell Treatment: Culture endothelial cells (e.g., HUVECs) and serum-starve them to reduce basal receptor phosphorylation. Pre-treat the cells with the quinazoline derivative for 1-2 hours, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.[18][19]
-
Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.[5]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[18]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR-2 Tyr1175). Subsequently, incubate with an HRP-conjugated secondary antibody.[18]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data. Quantify band intensities to determine the level of inhibition.[18][19]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives and the general workflow for their biological evaluation.
Caption: EGFR signaling pathway and inhibition.
Caption: VEGFR-2 signaling pathway and inhibition.
Caption: Drug discovery workflow.
Conclusion
This compound derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their ability to potently inhibit key signaling pathways, particularly those mediated by EGFR and VEGFR-2, provides a strong rationale for their continued investigation. This technical guide has summarized the key biological activities, provided detailed experimental protocols, and visualized the underlying mechanisms of action to serve as a valuable resource for the scientific community. Further optimization of this scaffold holds the potential to yield next-generation targeted therapies with improved efficacy and safety profiles for the treatment of a broad range of malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
4-Amino-2-chloro-6,7-dimethoxyquinazoline literature review
An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its significant applications in the development of therapeutic agents, supported by experimental protocols and quantitative data.
Introduction
This compound, with CAS Number 23680-84-4, is a heterocyclic aromatic compound. Its structure, featuring a quinazoline core, is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in numerous biologically active compounds.[1] The primary significance of this molecule lies in its role as a versatile building block for synthesizing more complex pharmaceutical agents.[1][2] It is a well-established precursor for several alpha-1 adrenergic receptor antagonists used to treat hypertension, such as Doxazosin and Terazosin.[1][3] Furthermore, its reactive 2-chloro group makes it an ideal starting point for developing libraries of kinase inhibitors for anticancer research, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) pathway.[1][4][5]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 23680-84-4 | [2][6][7][8] |
| IUPAC Name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | [2][8] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [2][6][7][8] |
| Molecular Weight | 239.66 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 262-268 °C (decomposes) | [6][7] |
| SMILES String | COc1cc2nc(Cl)nc(N)c2cc1OC | [6] |
| InChI Key | HWIIAAVGRHKSOJ-UHFFFAOYSA-N | [2][6] |
Synthesis Methodologies
This compound is typically synthesized as an intermediate in a multi-step process. One of the most common final steps is the selective ammonolysis of 2,4-dichloro-6,7-dimethoxyquinazoline. The overall synthesis can start from simpler materials like veratrole.[9]
Caption: General synthesis workflow starting from veratrole.
Experimental Protocol 1: Ammonolysis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol describes the final step in the synthesis, converting the dichloro-intermediate to the desired 4-amino product.
Materials:
-
2,4-Dichloro-6,7-dimethoxyquinazoline (1 equivalent)
-
Tetrahydrofuran (THF)
-
Ammonium hydroxide (25%) or anhydrous ammonia gas
Procedure (using Ammonium Hydroxide): [3]
-
To a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and THF (500 mL).
-
Stir the reaction mixture for 1 hour at ambient temperature to ensure dissolution.
-
Add 25% ammonium hydroxide (1765 mL) to the mixture.
-
Continue stirring vigorously at ambient temperature for 24 hours. The product will precipitate out of the solution.
-
Filter the resulting solid precipitate and wash it with water.
-
Dry the solid under a vacuum to yield this compound. The reported yield is approximately 71 g (90%) with a purity of 97.8% by HPLC.[3]
Procedure (using Anhydrous Ammonia): [10]
-
Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (8.6 g) in 300 mL of THF.
-
Bubble anhydrous ammonia gas through the solution until it is saturated.
-
Seal the reaction vessel and let it stand for 2 days at room temperature.
-
Remove the solvent by rotary evaporation.
-
Collect the resulting precipitate by filtration and recrystallize from methanol to obtain the pure product.
Applications in Drug Discovery and Development
The unique structure of this compound makes it a valuable scaffold for targeting various biological systems.
Alpha-1 Adrenoceptor Antagonists
This compound is a crucial intermediate for antihypertensive drugs that function as alpha-1 adrenoceptor antagonists.[1][3] The 4-amino-6,7-dimethoxyquinazoline moiety is essential for high-affinity binding to the receptor, blocking the action of norepinephrine and leading to vasodilation and a reduction in blood pressure.[1]
Caption: Mechanism of action for Alpha-1 Adrenoceptor Antagonists.
Kinase Inhibitors for Anticancer Therapy
The quinazoline scaffold is a cornerstone in the design of kinase inhibitors. The reactive 2-chloro position on this compound is an ideal handle for nucleophilic substitution, allowing chemists to introduce a wide variety of side chains. This facilitates the creation of large compound libraries for structure-activity relationship (SAR) studies, aiming to discover potent and selective inhibitors of cancer-related kinases like EGFR and VEGFR-2.[1][5]
Caption: Logical workflow for drug discovery using the quinazoline scaffold.
Emerging Research Areas
Recent computational studies have explored the potential of this compound as an agent for treating Alzheimer's disease.[11] Molecular docking simulations were used to assess its binding affinity and stability against key protein targets associated with the disease, suggesting a new, promising avenue for future research.[11]
Quantitative Biological Data of Derivatives
While this compound is primarily an intermediate, its derivatives have shown potent biological activity. The following table summarizes data for a notable derivative synthesized from a related 2-chloro-4-anilinoquinazoline precursor.
| Derivative Name/Structure | Target Cell Line | Activity Type | Value | Reference |
| 2-chloro-4-anilinoquinazoline with heterocyclylsulfonamido moiety | MCF-7 (Human Breast Carcinoma) | IC₅₀ | 0.13 nM | [5] |
Note: This table highlights the potential of the scaffold. The core compound itself is not expected to be highly active but serves as the foundation for active molecules.
Conclusion
This compound is a compound of high strategic importance in pharmaceutical sciences. Its well-defined synthesis and reactive nature provide a robust platform for the development of new drugs. Its established role as a precursor to essential antihypertensive medications is complemented by its significant and expanding utility in the discovery of targeted anticancer agents and its potential in neurodegenerative disease research. This technical guide underscores its versatility and continued relevance for professionals in drug discovery and development.
References
- 1. This compound | 23680-84-4 | Benchchem [benchchem.com]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-氨基-2-氯-6,7-二甲氧基喹唑啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 98% (23680-84-4) - this compound, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 8. This compound [webbook.nist.gov]
- 9. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
The Lynchpin of Alpha-1 Blocker Synthesis: A Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline
For Immediate Release
In the landscape of pharmaceutical synthesis, the precursor molecule 4-Amino-2-chloro-6,7-dimethoxyquinazoline stands as a critical starting point for the production of several key drugs, most notably the alpha-1 adrenergic receptor antagonists prazosin, doxazosin, and terazosin. These medications are widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH). This technical guide provides an in-depth analysis of the synthesis of these vital drugs from this common intermediate, offering detailed experimental protocols, comparative quantitative data, and visual representations of signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Core Synthesis Pathways and Quantitative Analysis
The synthesis of prazosin, doxazosin, and terazosin from this compound hinges on the nucleophilic substitution of the chlorine atom at the 2-position of the quinazoline ring. This reactive site allows for the introduction of various piperazine-containing moieties, which are crucial for the pharmacological activity of the final drug molecules. The general synthetic scheme involves the condensation of the precursor with an appropriate N-substituted piperazine derivative.
Below are tables summarizing the key quantitative data for the synthesis of each drug, providing a clear comparison of reaction conditions and outcomes.
Table 1: Synthesis of Prazosin Hydrochloride
| Parameter | Value | Reference |
| Starting Materials | This compound, 1-(2-furoyl)piperazine | [1] |
| Solvent | Isopropyl alcohol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 8-9 hours | [1] |
| Yield | 78% (of intermediate) | [1] |
| Final Amination Yield | 70% | [1] |
Table 2: Synthesis of Doxazosin Hydrochloride
| Parameter | Value | Reference |
| Starting Materials | This compound, 1-(1,4-benzodioxan-2-carbonyl)piperazine | [2] |
| Solvent | Butanol | [2] |
| Molar Ratio (Precursor:Piperazine Derivative) | 0.58 Mol : 0.60 Mol | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 3.5 hours | [2] |
| Yield | 88% | [2] |
Table 3: Synthesis of Terazosin Hydrochloride Dihydrate
| Parameter | Value | Reference |
| Starting Materials | This compound, 1-(2-tetrahydrofuroyl)piperazine | [3] |
| Solvent | Isopropanol, Water | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 35 hours | [3] |
| Yield | 94% | [3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of prazosin, doxazosin, and terazosin from this compound.
Synthesis of Prazosin Hydrochloride
This synthesis is a two-step process involving the initial condensation to form an intermediate, followed by amination.
Step 1: Synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-4-chloro-6,7-dimethoxyquinazoline
-
A mixture of 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazolin-4(3H)-one (0.01 mole) and 2-furoyl chloride (0.01 mole) is dissolved in isopropyl alcohol (40 mL) in a round-bottom flask equipped with a reflux condenser.
-
Phosphorus oxychloride (0.01 mole) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 8-9 hours.
-
After cooling, the mixture is quenched with ice-water and neutralized with sodium bicarbonate.
-
The resulting solid is filtered, washed with water, and dried to yield the intermediate product. (Yield: 78%).[1]
Step 2: Synthesis of Prazosin
-
The intermediate, 2-[4-(2-furoyl)-1-piperazinyl]-4-chloro-6,7-dimethoxyquinazoline (0.009 mole), is dissolved in tetrahydrofuran in a round-bottom flask and cooled to 0-5°C.
-
Dry ammonia gas is bubbled through the solution for 2-3 hours.
-
The precipitated white solid is filtered, washed, and dried to yield prazosin. (Yield: 70%).[1]
Synthesis of Doxazosin Hydrochloride
-
In a reaction flask, 140g (0.58 Mol) of 6,7-dimethoxy-2-chloro-4-aminoquinazoline and 150g (0.60 Mol) of 1-(1,4-benzodioxan-2-carbonyl)piperazine are suspended in 2L of butanol.[2]
-
The mixture is stirred and heated to reflux, and the reaction is maintained for 3.5 hours.[2]
-
The reaction mixture is then cooled to 80°C.[2]
-
The precipitated product is collected by filtration, washed, and dried to yield doxazosin hydrochloride. (Yield: 88%).[2]
Synthesis of Terazosin Hydrochloride Dihydrate
-
To a solution of isopropanol (290 ml) and water (50 ml), add 20 g of N-(2-tetrahydrofuroyl)piperazine.[3]
-
While stirring, add 22.2 g of this compound to the solution.[3]
-
Heat the reaction mixture to reflux and maintain for approximately 35 hours.[3]
-
Cool the mixture to room temperature and continue stirring for about 12 hours.[3]
-
Collect the crystalline product by filtration, wash with isopropanol, and dry in vacuo at 40°C to yield terazosin hydrochloride dihydrate. (Yield: 94%).[3]
Signaling Pathways and Experimental Workflows
The therapeutic effects of prazosin, doxazosin, and terazosin are mediated through their antagonism of alpha-1 adrenergic receptors. The binding of these drugs to the receptors inhibits the downstream signaling cascade typically initiated by norepinephrine and epinephrine, leading to smooth muscle relaxation in blood vessels and the prostate.
References
The Therapeutic Potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its rigid, dimethoxy-substituted quinazoline core is a recognized pharmacophore, making it a pivotal starting material for the synthesis of a wide array of biologically active molecules. While primarily utilized as a synthetic intermediate, recent computational studies have begun to explore the direct therapeutic potential of this core structure. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Core Compound Profile
| Property | Value |
| IUPAC Name | 2-chloro-6,7-dimethoxyquinazolin-4-amine |
| CAS Number | 23680-84-4 |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ |
| Molecular Weight | 239.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Primary Significance | A key synthetic intermediate for pharmaceuticals.[1][2][3] |
I. Potential Therapeutic Targets
While this compound is most notable as a precursor to potent therapeutic agents, computational studies have indicated its potential for direct interaction with targets implicated in neurodegenerative diseases. Furthermore, its structural contribution is essential for the activity of its derivatives against established targets in oncology and cardiovascular medicine.
Alzheimer's Disease-Related Targets (Computational Data)
A significant computational study has investigated this compound (referred to as ACDQ in the study) as a potential agent for Alzheimer's disease. Molecular docking simulations were performed to assess its binding affinity to key proteins involved in the disease's pathology.[1][4][5]
The primary target identified in this study is the Beta-secretase 1 (BACE1) enzyme. BACE1 is a crucial enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease.[6][7][8] The computational findings suggest a strong interaction between the quinazoline compound and BACE1.
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| This compound | BACE1 (4EY7) | -8.1 |
| [1] |
This strong binding affinity suggests that this compound could serve as a lead compound for the development of novel BACE1 inhibitors.
Caption: Inhibition of BACE1 by this compound can potentially block the amyloidogenic pathway in Alzheimer's disease.
Role as a Pharmacophore for Kinase Inhibitors
The 4-amino-6,7-dimethoxyquinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as inhibitors of receptor tyrosine kinases (RTKs). The core compound is a critical starting material for synthesizing potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Quinazoline derivatives inhibit EGFR and VEGFR-2 signaling pathways, crucial for cancer cell proliferation and angiogenesis.
Foundation for Alpha-1 Adrenoceptor Antagonists
The 4-amino-6,7-dimethoxyquinazoline moiety is a well-established pharmacophore for alpha-1 adrenoceptor antagonists. These drugs are primarily used to treat hypertension and benign prostatic hyperplasia (BPH). The core structure mimics noradrenaline, allowing it to bind to the receptor, while the 4-amino group is crucial for this interaction. This compound is a key intermediate in the synthesis of several clinically important alpha-1 blockers, including Doxazosin and Terazosin.[2]
Caption: Quinazoline-based antagonists block alpha-1 adrenoceptors, preventing smooth muscle contraction and leading to vasodilation.
II. Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent use in the preparation of bioactive derivatives.
Synthesis of this compound
A common synthetic route starts from 2-amino-4,5-dimethoxybenzoic acid.
Caption: A multi-step synthetic workflow for producing this compound.
Protocol Details:
-
Hetero-cyclization: 2-amino-4,5-dimethoxybenzoic acid is reacted with a cyclizing agent such as sodium cyanate to form 2,4-dihydroxy-6,7-dimethoxyquinazoline.
-
Chlorination: The dihydroxy intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl groups with chlorine atoms, yielding 2,4-dichloro-6,7-dimethoxyquinazoline.
-
Selective Amination: The more reactive chlorine atom at the C4 position is selectively replaced by an amino group through a reaction with ammonia. This regioselectivity is a key step in the synthesis.
Synthesis of Derivatives (General Protocol)
The reactive chlorine atom at the C2 position of this compound allows for nucleophilic substitution to introduce various side chains.
General Procedure for N-substitution:
-
Reaction Setup: this compound is dissolved in a suitable solvent (e.g., dioxane, n-butanol).
-
Addition of Nucleophile: The desired amine or piperazine derivative is added to the solution, often in excess.
-
Reaction Conditions: The mixture is heated, sometimes under reflux, for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling, the product is typically precipitated by adding water, collected by filtration, and purified by recrystallization or column chromatography.
III. Conclusion
This compound is a compound of significant interest in drug discovery and development. While its primary role has been as a foundational building block for potent inhibitors of kinases and adrenoceptors, emerging computational evidence suggests it may possess intrinsic activity against targets relevant to Alzheimer's disease, such as BACE1. The versatility of its quinazoline core, combined with the reactivity of its chloro- and amino-substituents, ensures its continued importance as a scaffold for generating novel therapeutic agents. Further in vitro and in vivo studies are warranted to validate the computationally predicted activities of the core compound itself and to continue exploring the vast chemical space accessible from this valuable intermediate.
References
- 1. Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent | Semantic Scholar [semanticscholar.org]
- 2. This compound | 23680-84-4 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 23680-84-4 | FA156914 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline from 2,4-dichloro-6,7-dimethoxyquinazoline
Application Note: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
AN-2025-12-23
Introduction
This compound is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules.[1][2] Its structural backbone is a key component in drugs developed for treating hypertension, such as Prazosin and Doxazosin, as well as compounds investigated for anti-inflammatory and anti-cancer properties.[3][4][5] The selective amination of the C4 position on the precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, is a crucial step, leveraging the higher reactivity of the C4 chlorine atom compared to the C2 chlorine. This document provides detailed protocols for this synthesis, outlining two common methods using different aminating agents.
Reaction Scheme
The synthesis involves a regioselective nucleophilic aromatic substitution reaction. The C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline is more susceptible to nucleophilic attack than the C2 position.
Caption: Chemical transformation from the dichloro- to the amino-chloro-quinazoline.
Experimental Protocols
Two primary methods for the amination of 2,4-dichloro-6,7-dimethoxyquinazoline are presented below.
Protocol 1: Amination using Ammonia Gas in an Organic Solvent
This protocol utilizes anhydrous conditions with ammonia gas dissolved in an organic solvent.
Materials and Reagents:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
Tetrahydrofuran (THF), anhydrous
-
Ammonia (NH₃) gas
-
Methanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
In a suitably sized round-bottom flask, dissolve 8.6 g of 2,4-dichloro-6,7-dimethoxyquinazoline in 300 mL of anhydrous tetrahydrofuran (THF).[6]
-
Bubble ammonia gas through the solution until it is fully saturated.
-
Seal the reaction vessel and allow the mixture to stand at room temperature for 48 hours.[6]
-
After the reaction period, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting precipitate, which is the crude product, should be collected by vacuum filtration.[6]
-
Purify the crude product by recrystallization from methanol to yield the desired this compound.[6]
-
Dry the final product under vacuum. The expected melting point is approximately 248°C (with decomposition).[6]
Protocol 2: Amination using Aqueous Ammonia
This method employs a concentrated aqueous solution of ammonia and is often preferred for its operational simplicity.
Materials and Reagents:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
Aqueous ammonia (20-25% NH₃ content)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer with heating, and filtration apparatus
Procedure:
-
Place the solid 2,4-dichloro-6,7-dimethoxyquinazoline into a reaction flask.
-
Add a sufficient volume of aqueous ammonia (20-25% concentration) to fully dissolve the starting material.[4]
-
Heat the reaction mixture to a temperature between 40°C and 75°C.[4]
-
Maintain stirring at this temperature for a period of 6 to 16 hours, monitoring the reaction progress by TLC if desired.[4]
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by separation and filtration.[4]
-
Wash the filtered product with cold deionized water to remove any residual ammonia and salts.
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Summary of Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| 2,4-dichloro-6,7-dimethoxyquinazoline | C₁₀H₈Cl₂N₂O₂ | 259.09 | Starting Material |
| Ammonia | NH₃ | 17.03 | Aminating Agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent (Protocol 1) |
| Aqueous Ammonia (20-25%) | NH₃·H₂O | 35.04 | Reagent/Solvent (Protocol 2) |
| Methanol | CH₃OH | 32.04 | Recrystallization Solvent |
Table 2: Comparison of Reaction Conditions
| Parameter | Protocol 1 (Ammonia Gas) | Protocol 2 (Aqueous Ammonia) |
| Aminating Agent | Anhydrous NH₃ Gas | 20-25% Aqueous NH₃ |
| Solvent | Tetrahydrofuran (THF) | Water |
| Temperature | Room Temperature | 40 - 75 °C |
| Reaction Time | 48 hours | 6 - 16 hours |
| Workup | Solvent evaporation, filtration | Cooling, filtration |
| Purification | Recrystallization from Methanol | Washing with water |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis and purification of the target compound.
References
- 1. scialert.net [scialert.net]
- 2. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the large-scale synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the manufacturing of various pharmaceuticals. This document outlines multiple synthetic routes, presents quantitative data in a structured format, and includes detailed experimental procedures. Additionally, it features diagrams to illustrate the synthetic workflow and the relevant biological signaling pathway, aiding in a comprehensive understanding of its application in drug development.
Introduction
This compound is a critical building block in the synthesis of several commercially significant drugs, including antihypertensive agents like prazosin and doxazosin, as well as targeted cancer therapies such as gefitinib.[1][2][3][4] Its versatile chemical structure allows for further modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. The quinazoline moiety itself is found in numerous compounds with a wide range of pharmacological activities.[5] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This document details optimized protocols for its large-scale production.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [6] |
| Molecular Weight | 247.66 g/mol | [6] |
| CAS Number | 23680-84-4 | [6] |
| Appearance | Off-white to pale yellow crystalline powder | [6] |
| Melting Point | 215–220°C (dec.) | [6] |
| Solubility | Insoluble in water; soluble in DMSO, DMF, and dichloromethane | [6] |
| Purity (HPLC) | ≥98.5% | [6] |
Synthetic Routes
Several synthetic strategies for the preparation of this compound have been reported. The most common and industrially viable methods are summarized below.
Route 1: From 2,4-Dichloro-6,7-dimethoxyquinazoline
This is a widely used method due to the commercial availability of the starting material. The process involves a selective nucleophilic aromatic substitution (SNAr) reaction where the more reactive chlorine atom at the C4 position is displaced by an amino group.[7][8]
Caption: Synthetic workflow for Route 1.
Route 2: From o-Dimethoxybenzene (Veratrole)
This route involves a multi-step synthesis starting from the readily available veratrole. The key steps include nitration, reduction, cyclization, and chlorination.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Protocol 1: Large-Scale Synthesis from 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol is adapted from a reported expeditious and practical large-scale synthesis.[1]
Materials and Equipment:
-
5 L round-bottom flask with a mechanical stirrer
-
2,4-Dichloro-6,7-dimethoxyquinazoline
-
Tetrahydrofuran (THF)
-
Ammonium hydroxide (25%)
-
Standard filtration and drying equipment
Procedure:
-
To a 5 L round-bottom flask equipped with a stirrer, add 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and THF (500 mL).
-
Stir the reaction mixture for 1 hour at ambient temperature.
-
Add ammonium hydroxide (1765 mL, 25%) to the mixture.
-
Continue stirring for 24 hours at ambient temperature. The progress of the reaction can be monitored by HPLC.
-
After the reaction is complete, filter the resulting solid.
-
Wash the solid with water and then with THF.
-
Dry the product under vacuum to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-6,7-dimethoxyquinazoline | [1] |
| Yield | 71 g (90%) | [1] |
| Purity (HPLC) | 97.8% | [1] |
| Melting Point | 300°C (dec.) | [1] |
Protocol 2: Synthesis starting from 6,7-dimethoxy quinazolin-2,4-diones
This protocol involves the initial conversion of the dione to the dichloro intermediate, followed by amination.[9]
Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
-
A mixture of 6,7-dimethoxy quinazolin-2,4-diones (2.0 g) and phosphorous oxychloride (POCl₃, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[9]
-
The reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.
-
The precipitate obtained is filtered and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
Step 2: Synthesis of this compound
-
The 2,4-dichloro-6,7-dimethoxyquinazoline obtained from the previous step is then subjected to amination as described in Protocol 1.
Application in Drug Development
This compound is a key precursor for the synthesis of Gefitinib (Iressa), a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a crucial receptor in signaling pathways that regulate cell proliferation, and its overactivity is implicated in various cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Conclusion
The protocols outlined in this document provide reliable and scalable methods for the synthesis of this compound. The choice of synthetic route will depend on the availability of starting materials, cost considerations, and the desired scale of production. The high demand for this intermediate in the pharmaceutical sector underscores the importance of optimized and efficient synthetic strategies. These application notes serve as a valuable resource for researchers and professionals involved in the development and manufacturing of quinazoline-based pharmaceuticals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ukm.my [ukm.my]
- 3. thieme-connect.de [thieme-connect.de]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. scialert.net [scialert.net]
- 6. nbinno.com [nbinno.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Application of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a highly versatile heterocyclic intermediate that serves as a cornerstone in the synthesis of a wide array of pharmacologically active compounds. Its quinazoline core, decorated with methoxy and amino groups, is a privileged scaffold in medicinal chemistry, providing a robust platform for developing targeted therapies. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse side chains that modulate the biological activity and pharmacokinetic properties of the final compounds. This document provides detailed application notes on its primary uses, protocols for key synthetic transformations and biological assays, and quantitative data on representative derivatives.
Application Note 1: Synthesis of α1-Adrenergic Receptor Antagonists
The most prominent application of this compound is in the synthesis of selective α1-adrenoceptor antagonists.[1][2] This class of drugs is primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[3][4]
Mechanism of Action: α1-adrenergic receptors, located on the smooth muscle of the prostate, bladder neck, and blood vessels, are activated by norepinephrine.[3][5] This activation leads to muscle contraction, which in BPH can restrict urinary flow and in the vasculature can lead to an increase in blood pressure.[6][7] Drugs derived from this compound, such as Doxazosin, Alfuzosin, and Prazosin, act as competitive antagonists at these receptors.[3][8] By blocking the receptor, they induce relaxation of the smooth muscle, thereby alleviating urinary symptoms in BPH and reducing peripheral vascular resistance to lower blood pressure.[6][7][9]
Key Therapeutic Agents:
-
Doxazosin: Used to treat both BPH and hypertension, it is synthesized by reacting the quinazoline intermediate with N-(1,4-benzodioxan-2-carbonyl)piperazine.[1][10][11]
-
Alfuzosin: Primarily indicated for BPH, its synthesis involves condensation with 3-methylaminopropionitrile, followed by reduction of the nitrile group.[12][13]
-
Prazosin: Used for hypertension, BPH, and off-label for PTSD-related nightmares, it is prepared through a multi-step process involving the introduction of a 2-furoylpiperazine moiety.[4][14]
-
Terazosin: Another analog in this class, also used for BPH and hypertension, is synthesized from the same quinazoline precursor.[1][2]
Application Note 2: Development of Kinase Inhibitors for Oncology
The 4-aminoquinazoline scaffold is a well-established pharmacophore for developing potent kinase inhibitors used in targeted cancer therapy.[15] While this compound itself is a precursor, its anilino derivatives—formed by substituting the 2-chloro group with a substituted aniline—are central to this field.[6]
Mechanism of Action: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[16] These kinases play a critical role in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[16] 4-Anilino-6,7-dimethoxyquinazoline derivatives function as ATP-competitive inhibitors, binding to the kinase domain of these receptors and blocking the downstream signaling cascades that promote tumor growth.[16] Several successful anticancer drugs, such as Gefitinib and Erlotinib, are based on this quinazoline core structure.[17]
Quantitative Data
Table 1: α1-Adrenoceptor Binding Affinity of Quinazoline Derivatives
This table summarizes the binding affinities (expressed as log KD) of key drugs derived from this compound for the three human α1-adrenoceptor subtypes. A lower KD value indicates a higher binding affinity.
| Compound | α1A-Adrenoceptor (log KD) | α1B-Adrenoceptor (log KD) | α1D-Adrenoceptor (log KD) | Primary Indications |
| Doxazosin | -8.58 | -8.46 | -8.33 | Hypertension, BPH[10] |
| Prazosin | -8.66 | -9.00 | -8.37 | Hypertension, BPH, PTSD[4] |
| Alfuzosin | -8.08 | -7.99 | -7.89 | BPH[9] |
Data sourced from [3H]prazosin whole-cell binding assays in CHO cells stably expressing human α1-adrenoceptor subtypes.
Table 2: In Vitro Anticancer Activity of Representative 4-Anilinoquinazoline Derivatives
This table presents the growth inhibitory (GI50) values for novel quinazoline derivatives against various cancer cell lines. GI50 is the concentration required to inhibit cell growth by 50%.
| Compound | Cancer Cell Line | Cell Line Type | GI50 (µM) |
| Compound 9a ¹ | CCRF-CEM | Leukemia | 0.01 |
| COLO-205 | Colon Cancer | 0.01 | |
| Compound 9b ¹ | CCRF-CEM | Leukemia | 0.56 |
| Compound 14g ² | K-562 | Leukemia | 0.622[13] |
| HCT-116 | Colon Cancer | 1.81[13] | |
| MCF7 | Breast Cancer | 1.01[13] |
¹Compounds 9a and 9b are novel 4-substituted-6,7-dimethoxyquinazoline analogs. ²Compound 14g is a 2-chloro-4-anilinoquinazoline-chalcone derivative.[13]
Experimental Protocols
Protocol 1: Synthesis of N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine (Alfuzosin Intermediate)
This protocol describes the nucleophilic substitution reaction to form a key intermediate in the synthesis of Alfuzosin, based on procedures outlined in patent literature.[13]
Materials:
-
This compound (1.0 eq)
-
3-methylaminopropionitrile (1.2 eq)
-
Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
Charge a round-bottom flask with this compound (e.g., 50 g, 0.208 moles) and dimethylformamide (350 ml).[13]
-
Add 3-methylaminopropionitrile (e.g., 21.2 g, 0.252 moles) to the flask.[13]
-
Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
-
After the reaction is complete, cool the mixture to room temperature (25°C).[13]
-
Add isopropanol (250 ml) to the reaction mass and stir for an additional 15 minutes to precipitate the product.[13]
-
Filter the resulting solid and wash it with a small volume of isopropanol (50 ml).[13]
-
Dry the product under vacuum at 50°C for 7-8 hours to yield the title compound.[13]
Protocol 2: Synthesis of a 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivative
This is a general protocol for the synthesis of 4-anilinoquinazoline derivatives, which are often evaluated for anticancer activity.[12]
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Substituted aniline derivative (1.0 eq)
-
Isopropanol
-
N,N-Diisopropylethylamine (DIPEA, optional, as a base)
Procedure:
-
Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (e.g., 4 mmol) in isopropanol (5 ml) in a round-bottom flask equipped with a reflux condenser.[12]
-
Add the desired substituted aniline (e.g., 4 mmol) to the solution. The 4-chloro position is more reactive and will be substituted preferentially.[13]
-
Reflux the reaction mixture for 6 hours. The addition of a non-nucleophilic base like DIPEA can be used to scavenge the HCl byproduct.[13]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with distilled water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol is used to determine the cytotoxicity of synthesized compounds against cancer cell lines.[6]
Materials:
-
Cancer cell line (e.g., HCT116) in culture
-
Synthesized test compound dissolved in DMSO
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed the cancer cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Harvesting: After incubation, detach the cells using trypsin-EDTA and resuspend them in culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer.
-
Analysis: Count the number of viable (unstained, bright) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100. Plot the percent viability against the compound concentration to determine the IC50 value.
Visualizations
Caption: Synthetic utility of the quinazoline intermediate.
Caption: Mechanism of action for α1-adrenoceptor antagonists.
Caption: Drug discovery workflow for quinazoline derivatives.
References
- 1. drugs.com [drugs.com]
- 2. An open one-year comparison of doxazosin and prazosin for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]
- 4. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalrph.com [globalrph.com]
- 15. benchchem.com [benchchem.com]
- 16. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Molecular Docking of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives
Introduction
The quinazoline scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are of significant interest due to their potential as inhibitors of key protein kinases involved in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4] These kinases are crucial targets in anticancer drug discovery. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. This method is instrumental in the rational design of novel quinazoline derivatives, allowing researchers to understand structure-activity relationships (SARs) and prioritize compounds for synthesis and biological evaluation.[1]
Applications
-
Anticancer Drug Discovery: The primary application is in the development of targeted anticancer therapies. These derivatives have been extensively investigated as inhibitors of EGFR and VEGFR-2, proteins often overexpressed in various cancers.[1][2][3][5][6] Docking studies help elucidate how these compounds bind to the ATP-binding site of the kinase domain, preventing phosphorylation and downstream signaling that leads to tumor growth and angiogenesis.[1][5][6]
-
Dual Kinase Inhibition: Some 2-chloro-4-anilinoquinazoline derivatives have been explored as dual inhibitors of both EGFR and VEGFR, which can offer a more potent antitumor effect.[2][3] Molecular docking is crucial for optimizing the scaffold to achieve desired binding affinities for multiple targets.
-
Neurodegenerative Disease Research: Interestingly, studies have also explored the potential of these compounds as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7][8] Docking simulations have shown strong binding affinities of these derivatives to the active site of AChE.[7][8]
-
Anti-inflammatory Agents: The quinazoline core is also found in compounds with anti-inflammatory properties, and docking can be used to predict interactions with targets like cyclooxygenase (COX) enzymes.[9]
Quantitative Data Summary
The following tables summarize the results from various molecular docking and in vitro studies on this compound derivatives.
Table 1: Molecular Docking Binding Energies
| Compound/Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |
| Compound 16c | EGFR | -9.90 | Hydrophobic interactions with Val726, Ala743, Leu844, Leu792, Met1002.[2] |
| Compound 16a | VEGFR-2 | -9.20 | Hydrogen bonds, hydrophobic interactions.[2] |
| ACDQ¹ | AChE (4EY7) | -8.1 | Strong interaction with the protein.[8] |
| Compound 14g | DNA | -8.30 | Intercalation and groove binding.[2] |
| CDQ² | AChE (4EY7) | -7.5 | Hydrogen bonds, hydrophobic interactions.[1] |
| ¹ACDQ: 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline | |||
| ²CDQ: 4-Chloro-6,7-dimethoxyquinazoline |
Table 2: In Vitro Biological Activity (IC₅₀ Values)
| Compound/Derivative | Target/Cell Line | IC₅₀ Value |
| Compound 14b (diarylamide) | VEGFR-2 | 0.016 µM[1][5][6] |
| Compound 6 (trimethoxy) | VEGFR-2 | 98.1 nM[3] |
| Compound 6 (trimethoxy) | EGFR | 106 nM[3] |
| Compound 14 (benzylidene hydrazine) | EGFRʷᵗ | 6.3 nM[10] |
| Compound 14 (benzylidene hydrazine) | EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ | 8.4 nM[10] |
| Compound 44 (benzylidene hydrazine) | EGFRʷᵗ | 0.4 nM[10] |
| Compound 44 (benzylidene hydrazine) | EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ | 0.1 µM[10] |
| Compound 7i (arylureido) | A549, HT-29, MCF-7 cells | 2.25, 1.72, and 2.81 μM, respectively |
| Compound 7i (arylureido) | EGFR | 17.32 nM[11] |
Visualizations
Caption: General workflow for a molecular docking experiment.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Protocols: Molecular Docking of Quinazoline Derivatives
This protocol provides a generalized methodology for performing molecular docking studies using widely accepted software like AutoDock Tools and AutoDock Vina.
Objective: To predict the binding affinity and interaction patterns of a this compound derivative with a target protein (e.g., EGFR, PDB ID: 1XKK).
1. Software and Hardware Requirements
-
Hardware: A standard workstation or personal computer. Multi-core processors will significantly speed up calculations.
-
Software:
-
PyMOL or UCSF Chimera: For visualization and initial protein preparation.
-
AutoDock Tools (ADT): For preparing protein and ligand files (PDBQT format) and defining the grid box.
-
AutoDock Vina: The docking engine for performing the simulation.
-
Open Babel or ChemDraw/Chem3D: For drawing the ligand and converting it to a 3D format.
-
2. Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we use EGFR kinase domain (PDB ID: 1XKK).
-
Clean the Protein:
-
Open the PDB file in PyMOL or Chimera.
-
Remove all non-essential components: water molecules, co-crystallized ligands, and any duplicate protein chains. Retain only the protein chain of interest (e.g., Chain A).
-
Save the cleaned protein as a new PDB file (e.g., 1xkk_protein.pdb).
-
-
Prepare for Docking (using AutoDock Tools):
-
Launch ADT and open the cleaned PDB file (1xkk_protein.pdb).
-
Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only).
-
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).
-
Save the prepared protein in PDBQT format (File -> Save -> Write PDBQT), which includes hydrogen and charge information (e.g., 1xkk_protein.pdbqt).
-
3. Ligand Preparation
-
Create 2D Structure: Draw the 2D structure of your quinazoline derivative using software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structure to a 3D structure (SDF or MOL2 file). Use the energy minimization or geometry optimization function to obtain a stable, low-energy conformation.
-
Prepare for Docking (using AutoDock Tools):
-
Launch ADT and open the ligand's 3D file (e.g., ligand.mol2).
-
ADT will automatically detect the root, set torsions, and assign charges. Verify that the number of rotatable bonds is reasonable.
-
Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT), e.g., ligand.pdbqt.
-
4. Grid Box Generation (Defining the Search Space)
-
Load Molecules in ADT: Load both the prepared protein (1xkk_protein.pdbqt) and ligand (ligand.pdbqt).
-
Define the Binding Site:
-
Go to Grid -> Grid Box.
-
A box will appear around the loaded molecules. This box defines the 3D space where AutoDock Vina will search for binding poses.
-
Adjust the center and dimensions of the box to encompass the known active site of the protein. For kinase inhibitors, this is typically the ATP-binding pocket. You can use the co-crystallized ligand from the original PDB file as a reference for positioning the box.
-
Ensure the box is large enough to allow the ligand to rotate freely but small enough to focus the search, which saves computational time. A typical spacing is 1.0 Å.
-
-
Save Configuration: Note down the coordinates for the grid center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z). This information is required for the Vina configuration file.
5. Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt and add the following information, replacing the values with your specific file names and grid parameters:
-
Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
6. Analysis of Results
-
Review Binding Energies: Open the docking_log.txt file. It will contain a table of the top binding modes (usually 9) ranked by their binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.
-
Visualize Binding Poses:
-
Open PyMOL or Chimera and load the protein PDBQT file (1xkk_protein.pdbqt).
-
Load the docking results file (docking_results.pdbqt). This file contains multiple models, each corresponding to a predicted binding pose.
-
Analyze the top-ranked pose (Mode 1). Examine the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the quinazoline derivative and the amino acid residues in the protein's active site. This analysis is crucial for understanding the structure-activity relationship and guiding further molecular design.
-
References
- 1. This compound | 23680-84-4 | Benchchem [benchchem.com]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2-chloro-6,7-dimethoxyquinazoline synthesis.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This section addresses common problems with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,4-dichloro-6,7-dimethoxyquinazoline (Precursor) | Incomplete chlorination of 6,7-dimethoxy-2,4-quinazolinedione. | - Ensure the use of excess phosphoryl chloride (POCl₃). A common ratio is 1:3 to 1:10 of the quinazolinedione to POCl₃.[1] - The addition of a catalyst like N,N-dimethylaniline or N,N-dimethylformamide can improve the reaction.[2][3] - Optimize reaction temperature (80-120°C) and time (2-6 hours).[1] |
| Hydrolysis of the dichloro product back to the monoor dihydroxy quinazoline during workup. | - Pour the reaction mixture slowly into ice-cold water with vigorous stirring to dissipate heat and precipitate the product quickly.[2] - Ensure the workup temperature is kept low. | |
| Low Yield of this compound | Inefficient amination of 2,4-dichloro-6,7-dimethoxyquinazoline. | - Use a suitable solvent that allows for good solubility of the reactants. Isopropanol is commonly used.[2][4] - Ensure the ammonia source is adequate. Reactions can be carried out in a solution of ammonia in a suitable solvent. For instance, using a 20-25% ammonia solution.[1] - Optimize the reaction temperature (40-75°C) and time (6-16 hours) to ensure complete conversion.[1] |
| Formation of the 2,4-diamino-6,7-dimethoxyquinazoline byproduct. | - Control the stoichiometry of the aminating agent. - The C4 position is more reactive to nucleophilic aromatic substitution than the C2 position, but over-amination can occur under harsh conditions.[5] Monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed. | |
| Formation of 2-hydroxy-4-amino-6,7-dimethoxyquinazoline. | - Ensure anhydrous reaction conditions. The chloro group at the 2-position can be susceptible to hydrolysis. | |
| Presence of Impurities in the Final Product | Incomplete reaction of starting materials. | - Increase reaction time or temperature as guided by reaction monitoring. - Ensure efficient stirring to overcome solubility issues.[6] |
| Side reactions such as dimerization or polymerization. | - Perform the reaction at a lower concentration by increasing the solvent volume to reduce the likelihood of intermolecular reactions.[6] | |
| Degradation of starting materials or product. | - High reaction temperatures can lead to decomposition. Consider if a lower temperature for a longer duration could be effective.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common synthetic route starts with 6,7-dimethoxy-2,4-quinazolinedione, which is then chlorinated to give 2,4-dichloro-6,7-dimethoxyquinazoline. This intermediate is then selectively aminated at the C4 position.[2] An alternative starting material is 3,4-dimethoxybenzaldehyde.[1]
Q2: How can I improve the regioselectivity of the amination at the C4 position?
The chlorine atom at the C4 position of 2,4-dichloro-6,7-dimethoxyquinazoline is more susceptible to nucleophilic attack than the chlorine at the C2 position. To favor monosubstitution at C4, the reaction should be carried out under controlled conditions. This includes using a moderate temperature and monitoring the reaction to avoid prolonged reaction times or excessive temperatures that could lead to the formation of the 2,4-diamino product.
Q3: What are the best solvents for the amination step?
Isopropanol is a frequently used solvent for the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with an amine.[2][4] Other solvents like acetonitrile have also been reported.[7] The choice of solvent can depend on the specific aminating agent being used.
Q4: Are there any alternative, more efficient methods for this synthesis?
Microwave-assisted synthesis can be a more rapid and efficient method for preparing quinazoline derivatives, often leading to higher yields in shorter reaction times.[8] While specific protocols for the target molecule are not abundant, this technique is worth considering for optimization.
Q5: My reaction is not going to completion. What should I do?
If the reaction is stalling, several factors could be at play. Check the purity of your starting materials and reagents. Ensure your catalyst, if any, is active.[6] Poor solubility of reactants can also hinder the reaction; in this case, you might consider a different solvent in which all components are fully soluble, such as DMF or DMSO.[6] Extending the reaction time and periodically checking for product formation can also be beneficial.[6]
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline
This protocol is based on the chlorination of 6,7-dimethoxy-2,4-quinazolinedione.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6,7-dimethoxy-2,4-quinazolinedione (1 part by weight) and phosphorous oxychloride (POCl₃, approximately 3 parts by volume).[2]
-
Catalyst Addition: To this mixture, add a catalytic amount of N,N-dimethylaniline (approximately 0.3 parts by volume).[2]
-
Reaction: Heat the mixture to reflux for 5 hours.[2]
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring.[2]
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with distilled water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[2]
Protocol 2: Synthesis of this compound
This protocol describes the selective amination of the dichloro intermediate.
-
Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in a 20-25% solution of ammonia in a suitable solvent within a sealed reaction vessel.[1]
-
Reaction: Heat the reaction mixture to between 40°C and 75°C for 6 to 16 hours.[1] The progress of the reaction should be monitored by TLC or HPLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like methanol to obtain this compound as a shallow white crystalline product.[9]
Visual Guides
Experimental Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Quinazolines
Welcome to the technical support center for the synthesis of substituted quinazolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their primary challenges?
The most common classical methods include the Niementowski, Friedländer, and Bischler syntheses.[1]
-
Niementowski Reaction: This method involves the condensation of anthranilic acids with amides.[1][2] A primary challenge is the often high reaction temperatures (130-150°C), which can lead to the decomposition of starting materials and the formation of byproducts, resulting in low yields.[1][3] The reaction is also sensitive to the nature of the substituents on the anthranilic acid.[1]
-
Friedländer Synthesis: This synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] A significant challenge is the potential formation of quinoline derivatives as byproducts if reaction conditions are not carefully controlled.[1] Self-condensation of the active methylene compound can also lead to impurities.[1]
-
Bischler Synthesis: This traditional method often requires harsh conditions, including high temperatures (above 120°C) and pressure, for extended periods, which can be challenging to manage in a standard laboratory setting.[1]
Q2: My Niementowski reaction is resulting in a low yield. What are the potential causes and solutions?
Low yields in the Niementowski synthesis can be attributed to several factors. High reaction temperatures may cause decomposition of starting materials.[1] The cyclization of the intermediate o-amidobenzamide can also be inefficient.[1] The presence of water can lead to hydrolysis, and poor solubility of reactants can hinder the reaction rate.
Troubleshooting Flowchart for Low Yield in Niementowski Synthesis
A troubleshooting guide for low yields in the Niementowski synthesis.
Q3: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?
A common byproduct in the Friedländer synthesis is a quinoline derivative, which arises from reaction pathways similar to the Niementowski quinoline synthesis.[1] Additionally, the active methylene compound used in the reaction can undergo self-condensation, leading to other impurities.[1] Careful control of reaction conditions is crucial to minimize these side reactions.
Q4: What are the advantages of using microwave-assisted synthesis for quinazolines?
Microwave-assisted synthesis offers several advantages over traditional heating methods, including significantly reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner reactions with easier work-up procedures.[4][5][6] This technique can be particularly beneficial for overcoming the high activation energy barriers in some quinazoline syntheses.[5]
Troubleshooting Guides
Issue 1: Formation of N-oxide Byproducts
-
Symptom: You observe a byproduct with a mass corresponding to the desired product +16 amu in your mass spectrometry analysis.
-
Cause: Oxidation of the quinazoline nitrogen can occur, especially if an oxidizing agent is used or if the reaction is exposed to atmospheric oxygen at high temperatures.[1]
-
Solution:
Issue 2: Formation of Quinazolinone Byproducts
-
Symptom: Your product analysis indicates the presence of a quinazolinone instead of the desired 4-substituted quinazoline.
-
Cause: The C4 position of the quinazoline ring is susceptible to oxidation, which can be promoted by certain catalysts or reaction conditions.[1]
-
Solution:
Issue 3: Dimerization or Polymerization
-
Symptom: You observe high molecular weight byproducts and a significant amount of starting material remains unreacted.
-
Cause: High concentrations of reactants can favor intermolecular reactions, leading to dimerization or polymerization.[1] The presence of bifunctional starting materials can also lead to the formation of dimers.[1]
-
Solution:
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Substituted Quinazolines
This protocol describes a general procedure for the synthesis of 2-substituted quinazolines via the microwave-assisted condensation of an N-arylamidine with an aldehyde.[5]
Reaction Workflow
Workflow for microwave-assisted synthesis of 2-substituted quinazolines.
Procedure:
-
In a microwave-safe vessel, combine the N-arylamidine (1.0 mmol) and the corresponding aldehyde (1.1 mmol).
-
If a solvent is used, add it at this stage (e.g., DMF, ethanol). Some reactions can be performed solvent-free.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 300 W) for a short duration (e.g., 3-4 minutes).[5] Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
If the product precipitates, collect it by filtration and wash with a suitable cold solvent.
-
If the product is in solution, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-substituted quinazoline.
Protocol 2: Classical Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine and an Aldehyde
This protocol outlines a traditional method for synthesizing 2-substituted quinazolines through the condensation and subsequent oxidation of 2-aminobenzylamine and an aldehyde.[7]
Procedure:
-
To a solution of 2-aminobenzylamine (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask, add the corresponding aldehyde (1.1 mmol).[7]
-
Add an oxidizing agent (e.g., manganese dioxide, 5.0 mmol).[7]
-
Stir the reaction mixture at reflux for 4-6 hours.[7]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the oxidizing agent.[7]
-
Wash the Celite pad with the reaction solvent.[7]
-
Concentrate the filtrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-substituted quinazoline.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Quinazoline Synthesis
| Synthesis Method | Starting Materials | Catalyst/Reagent | Conditions | Typical Yields | Reference |
| Microwave-Assisted Aza-Wittig | N-imidoyliminophosphorane + Aldehyde | None | 300 W, 3-4 min | Good | [5] |
| Microwave-Assisted Condensation | N-arylamidine + Aldehyde | None (Lewis acid-free) | - | Good | [5] |
| ZnCl₂ Promoted Microwave | 2-(aminoaryl)alkanone O-phenyl oxime + Aldehyde | emimPF₆, ZnCl₂ | Toluene, Microwave | 71-91% | [5] |
| Classical Oxidation | 2-Aminobenzylamine + Aldehyde | Manganese Dioxide | Toluene, Reflux, 4-6h | - | [7] |
| Niementowski Reaction | Anthranilic acid + Amide | None | 130-150°C | Often low | [3] |
Table 2: Solvent Effects on the Synthesis of Quinazoline-2,4(1H,3H)-diones
| Solvent | Yield |
| DMF | 85-91% |
| Water | 85-91% |
| Ethanol | Ineffective |
| Toluene | Ineffective |
| THF | Ineffective |
| (Data sourced from a study on the synthesis from 2-aminobenzonitriles and CO₂)[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-6,7-dimethoxyquinazoline. The following sections offer detailed experimental protocols, address common purification challenges, and provide clear data presentation to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected appearance and purity of this compound after synthesis?
A1: this compound is typically an off-white to pale yellow crystalline powder.[1] Commercially available or properly purified products should have a purity of ≥98.5% as determined by HPLC.[1][2]
Q2: My purified product has a persistent yellow color. What could be the cause and how can I remove it?
A2: A yellow coloration can indicate the presence of residual starting materials or byproducts from the synthesis. One common precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, can be a contaminant if the amination reaction is incomplete.[2] Recrystallization is an effective method to remove such impurities. If a single recrystallization does not yield a white to off-white product, consider a second recrystallization or purification by column chromatography.
Q3: I am observing a low yield after recrystallization. How can I improve it?
A3: Low recovery after recrystallization can be due to several factors:
-
Solvent Choice: The compound has varying solubility in different organic solvents.[3] Ensure you are using an appropriate solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Methanol has been reported for recrystallization.[4]
-
Solvent Volume: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Process: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Precipitation: Ensure the pH of the solution is neutral before crystallization, as the compound's solubility can be pH-dependent.
Q4: What are the common impurities I should look out for, and how can I detect them?
A4: Common impurities may include unreacted starting materials like 2,4-dichloro-6,7-dimethoxyquinazoline or byproducts from side reactions.[2] The most effective way to detect these impurities is through High-Performance Liquid Chromatography (HPLC).[1][5][6] Thin Layer Chromatography (TLC) can also be used for routine monitoring of the purification progress.[7]
Q5: Which analytical techniques are recommended for purity assessment?
A5: HPLC is the standard method for quantitative purity analysis of this compound.[1][6] Other useful techniques for structural confirmation and characterization include ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[7]
Purification Protocols
Recrystallization
Recrystallization is a common and effective method for purifying this compound.
Experimental Protocol:
-
Solvent Selection: Based on solubility data, methanol is a suitable solvent for recrystallization.[4]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography
For challenging purifications or to remove closely related impurities, column chromatography is recommended.
Experimental Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A common mobile phase is a mixture of dichloromethane and methanol. A ratio of 99:1 (dichloromethane:methanol) has been reported to be effective.[8]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary, then adsorb it onto a small amount of silica gel). Load the sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions using TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClN₃O₂ | [1] |
| Molecular Weight | 247.66 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Melting Point | 262-268 °C (dec.) | [9][10] |
| Purity (by HPLC) | >98.0% or ≥98.5% | [1][6] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | Soluble | [1] |
| DMF | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Methanol | Used for recrystallization | [4] |
| Ethanol, n-propanol, isopropanol, etc. | Solubility data available | [3] |
Visual Guides
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for troubleshooting common purification issues.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | 23680-84-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. scialert.net [scialert.net]
- 8. mdpi.com [mdpi.com]
- 9. 4-氨基-2-氯-6,7-二甲氧基喹唑啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
stability and storage conditions for 4-Amino-2-chloro-6,7-dimethoxyquinazoline
This technical support center provides essential information on the stability and storage of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, alongside troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes. The compound is generally stable under recommended conditions, but can be susceptible to degradation if stored or handled improperly.
Summary of Storage Recommendations:
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. Short-term storage at -20°C (for up to one month) is also suggested. | [1][2][3] |
| Atmosphere | Store under an inert atmosphere. | |
| Light | Protect from light. | General laboratory best practice |
| Moisture | Keep container tightly closed to prevent moisture absorption. | [1][2] |
| Shelf Life | 24 months when stored as recommended. |
Incompatible Materials:
To prevent degradation, avoid contact with the following materials:
Experimental Protocols
Protocol 1: Solution Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in a solution over time.
-
Solution Preparation:
-
Prepare a stock solution of a known concentration (e.g., 10 mM) in a suitable solvent such as DMSO, DMF, or dichloromethane, in which the compound is soluble.
-
From the stock solution, prepare aliquots in amber vials to protect from light.
-
-
Storage Conditions:
-
Store the aliquots under various temperature conditions (e.g., -20°C, 4°C, and room temperature).
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analytical Method:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the purity of the compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of the compound remaining against time for each storage condition to determine the degradation rate.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Figure 1: A decision-making workflow to troubleshoot inconsistent experimental results.
Question: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?
Answer: The appearance of new peaks suggests that the compound may be degrading. Consider the following possibilities:
-
Solvent Purity: Ensure that the solvent used (e.g., DMSO, DMF) is of high purity and anhydrous. The presence of water or other impurities can lead to hydrolysis or other reactions.
-
Storage of Stock Solutions: If you are using a previously prepared stock solution, it may have degraded over time. It is advisable to use freshly prepared solutions for sensitive experiments. If storing solutions, keep them at -20°C or -80°C in tightly sealed vials.
-
pH of the Medium: The compound is known to be unstable in the presence of strong acids and bases.[3] Check the pH of your experimental medium to ensure it is within a neutral range.
Question: The compound appears to have a different color than expected. Is this a sign of degradation?
Answer: this compound is typically an off-white to pale yellow crystalline powder. A significant deviation from this appearance, such as a dark brown or black color, could indicate degradation or the presence of impurities. It is recommended to verify the purity of the material using an analytical technique like HPLC or NMR before use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a cool, dry place, away from light, and in a tightly sealed container to prevent moisture ingress.[1][2] For long-term storage, maintaining a dry, inert atmosphere is beneficial. A shelf life of up to 24 months can be expected under these conditions.
Q2: What solvents are suitable for dissolving this compound?
A2: The compound is reported to be insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. Always use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.
Q3: Is this compound sensitive to light?
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is harmful if swallowed, and it can cause skin and serious eye irritation.[2][4][5][6] It may also cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it in standard laboratory drains.
Figure 2: A diagram illustrating the key environmental and experimental factors that can influence the stability of this compound.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. 4-アミノ-2-クロロ-6,7-ジメトキシキナゾリン - 2-クロロ-6,7-ジメトキシ-4-キナゾリンアミン [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Quinazolines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize nucleophilic aromatic substitution (SNAr) reactions on quinazoline scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield in my reaction. What are the common causes and how can I troubleshoot this?
Low yields are a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in your quinazoline substrate or nucleophile can lead to side reactions and inhibit product formation.[1]
-
Troubleshooting: Verify the purity of your starting materials using methods like NMR, GC-MS, or melting point analysis. Consider purifying reactants before use, for example, by recrystallizing solid aldehydes or distilling liquid ones.[1]
-
-
Suboptimal Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1]
-
Incorrect Solvent Choice: The solvent's polarity is critical. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they effectively solvate cations, leaving the nucleophilic anion more reactive.[2][3] Protic solvents can solvate the nucleophile, reducing its reactivity.[2]
-
Inappropriate Base: If your nucleophile is neutral (e.g., an amine or alcohol), a base is often required to generate the more reactive conjugate base (an amide or alkoxide).[2] The strength of the base can significantly impact the reaction rate.[3]
-
Poor Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly reduced.[3]
-
Troubleshooting: Ensure your chosen solvent can dissolve all starting materials at the target temperature.[3]
-
References
Technical Support Center: Regioselectivity in 2,4-Dichloroquinazoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-dichloroquinazoline. The information aims to clarify issues related to regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guides
This section addresses common problems encountered during the functionalization of 2,4-dichloroquinazoline, offering potential causes and solutions.
Issue 1: My reaction is exclusively producing the C4-substituted isomer, but I want the C2-substituted product.
-
Possible Cause: The reaction conditions are too mild. Nucleophilic attack on 2,4-dichloroquinazoline is kinetically favored at the C4 position.[1][2] This is due to electronic factors; the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1][3]
-
Suggested Solution: To achieve substitution at the C2 position, more forcing reaction conditions are typically required.[2] This involves:
-
Higher Temperatures: Increase the reaction temperature, often to reflux conditions.[2]
-
Longer Reaction Times: Extend the duration of the reaction.
-
Stronger Nucleophiles/Bases: Employ more reactive nucleophiles or stronger bases to overcome the higher activation energy for C2 substitution.
-
Microwave Irradiation: This can sometimes promote the more difficult C2 substitution.
-
Issue 2: The reaction is yielding a mixture of C2 and C4 isomers, and I need to improve the selectivity for the C4 product.
-
Possible Cause: The reaction conditions may be too harsh, leading to a loss of selectivity and the formation of the thermodynamically favored C2 isomer or disubstituted products.
-
Suggested Solution: To enhance selectivity for the C4 position, employ milder reaction conditions.[2] Consider the following adjustments:
-
Lower Reaction Temperature: Perform the reaction at room temperature or even cooler (e.g., 0-5 °C).[2]
-
Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction at the C2 position.
-
Choice of Solvent and Base: The selection of solvent and base can influence regioselectivity. For instance, polar solvents can be effective, and milder bases like sodium bicarbonate or triethylamine are often used.[4]
-
Issue 3: I am not getting any reaction, or the yield is very low.
-
Possible Cause: Several factors could contribute to low or no product formation.
-
Poor Reactant Solubility: The starting materials may not be sufficiently soluble in the chosen solvent.[4]
-
Inactive Catalyst: If a catalyst is used (e.g., in palladium-catalyzed cross-coupling reactions), it may be inactive.[5]
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy.[5]
-
Inappropriate Base: The base may not be strong enough to facilitate the reaction.[4]
-
-
Suggested Solution:
-
Solvent Screening: Test a variety of solvents to ensure all reactants are soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO are often effective.[4][6]
-
Catalyst Quality: For catalyzed reactions, use a fresh batch of catalyst and ensure it is not poisoned.[5]
-
Temperature Optimization: Systematically increase the reaction temperature in small increments.[5]
-
Base Selection: Consider using a stronger base if a weak base is not effective.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloroquinazoline generally more reactive towards nucleophiles than the C2 position?
A1: The enhanced reactivity of the C4 position is primarily due to electronic effects.[1] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[1][3] This makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack.[1] The activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, making the C4 substitution the kinetically favored process.[7]
Q2: Under what conditions can I expect to achieve selective substitution at the C2 position?
A2: Selective substitution at the C2 position typically requires that the C4 position is already substituted and that more forcing reaction conditions are applied.[2][6] After the initial substitution at C4, the resulting 2-chloro-4-substituted quinazoline is less reactive at the C2 position. To overcome this, harsher conditions such as higher temperatures (reflux), longer reaction times, and sometimes microwave irradiation are necessary to drive the second substitution at the C2 position.[2] Alternatively, specific synthetic strategies can be employed to activate the C2 position or temporarily block the C4 position.[8][9]
Q3: What types of nucleophiles are commonly used in reactions with 2,4-dichloroquinazoline?
A3: A wide range of nucleophiles can be used, with the choice often depending on the desired final product. Common nucleophiles include:
-
Amines: Primary and secondary aliphatic and aromatic amines are frequently used to synthesize 4-aminoquinazolines, which are important scaffolds in medicinal chemistry.[1]
-
Thiols: Thiols can be used to introduce sulfur-containing functional groups.[6]
-
Alcohols and Phenols: These can be used to form ether linkages.
-
Organometallic Reagents: In palladium-catalyzed cross-coupling reactions like the Suzuki reaction, arylboronic acids are used to form C-C bonds.[8]
Q4: How can I confirm the regioselectivity of my reaction?
A4: The most reliable method for confirming the regioselectivity is through 2D-NMR spectroscopy.[1] Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the connectivity and spatial relationships between the substituent and the quinazoline core, allowing for unambiguous structure determination.[1][6]
Data Presentation
Table 1: Reaction Conditions for Regioselective C4-Substitution of 2,4-Dichloroquinazoline with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | iPr2NEt | Dioxane | 80 | 12 | 60-70 | [7] |
| Substituted Anilines | iPr2NEt | Dioxane | 80 | 12 | Moderate to High | [7] |
| Hydrazine Hydrate | - | Ethanol | 0-5 | 2 | Not specified | [2] |
| Pyrrolidine | K2CO3 | DMF | Not specified | Not specified | 93 | [6] |
Table 2: Conditions for C2 vs. C4 Substitution
| Position | Conditions | Nucleophile | Notes | Reference |
| C4 | Mild (e.g., 0-5 °C) | Hydrazine hydrate | Kinetically controlled product. | [2] |
| C2 | Harsh (e.g., reflux) | Hydrazine hydrate | Requires prior substitution at C4; thermodynamically controlled product. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination of 2,4-Dichloroquinazoline
This protocol is a general guideline for the synthesis of 2-chloro-4-aminoquinazolines.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 mmol) in a suitable solvent (e.g., dioxane, 10 mL).[7]
-
Addition of Reagents: Add the desired amine (1.0-1.2 mmol) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0-2.5 mmol).[7]
-
Reaction Conditions: Stir the mixture at a controlled temperature. For high C4 selectivity, room temperature or slightly elevated temperatures (e.g., 80 °C) can be effective.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-chloro-4-aminoquinazoline derivative.
Protocol 2: General Procedure for C2-Amination of 2-Chloro-4-substituted Quinazolines
This protocol is for the second substitution at the C2 position.
-
Reaction Setup: In a suitable pressure vessel or a round-bottom flask equipped with a reflux condenser, dissolve the 2-chloro-4-substituted quinazoline (1.0 mmol) in a high-boiling point solvent (e.g., isopropanol, DMF).
-
Addition of Reagents: Add the second amine nucleophile (1.5-2.0 mmol). In some cases, an acid catalyst may be required to activate the C2 position.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., reflux) for an extended period (e.g., 1-24 hours).[2] Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, perform an aqueous work-up similar to Protocol 1.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the 2,4-disubstituted quinazoline.
Mandatory Visualizations
Caption: Logical relationship of factors influencing regioselectivity.
Caption: A typical experimental workflow for sequential substitution.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
avoiding impurities in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Our goal is to help you identify and mitigate common impurities, thereby improving yield and ensuring the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The most frequently encountered impurities include unreacted starting materials, intermediates, and side-reaction products. Key impurities to monitor are:
-
2,4-Dichloro-6,7-dimethoxyquinazoline: The direct precursor to the final product, often present due to incomplete amination.[1]
-
2,4-Diamino-6,7-dimethoxyquinazoline: Formed by the undesired di-amination of the dichloro intermediate.
-
3,4-Dimethoxyisatoic anhydride: A significant byproduct that can form during the creation of the quinazoline ring from substituted anthranilic acid derivatives.[1]
-
Over-oxidation or incompletely reacted starting materials: For instance, when beginning from vanillin, residual vanillin or over-oxidized products can contaminate the subsequent steps.[1]
Q2: How can I minimize the formation of the 2,4-diamino-6,7-dimethoxyquinazoline impurity?
A2: The formation of the di-amino impurity is a result of a second substitution reaction on the 2-chloro position. To minimize this, careful control of the reaction conditions during the amination of 2,4-dichloro-6,7-dimethoxyquinazoline is crucial. This includes:
-
Stoichiometry: Use a controlled amount of the aminating agent (e.g., ammonia).
-
Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times or excessively high temperatures, which can favor the second substitution. A study showed successful amination at ambient temperature over 24 hours.[1]
Q3: What is the source of 3,4-dimethoxyisatoic anhydride, and how can its formation be avoided?
A3: This impurity arises during the cyclization step to form the 2,4-dihydroxy-6,7-dimethoxyquinazoline intermediate, particularly when using sodium cyanate under acidic conditions with methyl 2-aminoveratrate. Its formation can be problematic and lead to reproducibility issues.[1] Alternative synthetic routes that bypass this specific intermediate or reaction condition may be considered to avoid this impurity.
Q4: My final product is contaminated with the starting material, 2,4-dichloro-6,7-dimethoxyquinazoline. How can I improve the conversion?
A4: Contamination with the dichloro starting material indicates an incomplete amination reaction.[1] To drive the reaction to completion, consider the following:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. One reported method involves stirring for 24 hours at ambient temperature.[1]
-
Reagent Concentration: Using aqueous ammonia (e.g., 25%) with a co-solvent like THF can facilitate the reaction.[1]
-
Purification: If incomplete conversion is unavoidable, the final product can be purified through recrystallization to remove the less polar dichloro impurity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reactions at various stages. Formation of significant amounts of byproducts. | Optimize reaction conditions (temperature, time, stoichiometry) for each step. Utilize HPLC or TLC to monitor reaction progress and identify the stage with poor conversion. Consider alternative synthetic routes to avoid problematic steps. |
| Presence of 2,4-Dichloro-6,7-dimethoxyquinazoline in Final Product | Incomplete amination reaction. | Increase reaction time for the amination step. Ensure an adequate concentration of the aminating agent. Optimize the solvent system to ensure good solubility of the dichloro intermediate. Recrystallize the final product for purification. |
| Formation of 2,4-Diamino-6,7-dimethoxyquinazoline | Over-reaction during the amination step. | Carefully control the stoichiometry of the aminating agent. Monitor the reaction closely and stop it once the mono-amination is complete (as determined by TLC or HPLC). Lowering the reaction temperature may also help improve selectivity. |
| Significant amount of 3,4-Dimethoxyisatoic Anhydride byproduct | Use of sodium cyanate under acidic conditions for cyclization. | Explore alternative cyclization methods or synthetic pathways that do not generate this byproduct. For example, starting from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. |
| Product contaminated with starting materials from early steps (e.g., vanillin) | Inefficient purification of intermediates. | Implement rigorous purification protocols for all intermediates. Use techniques like recrystallization or column chromatography to ensure the purity of each intermediate before proceeding to the next step. |
Experimental Protocols
Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol is based on the chlorination of 2,4-dihydroxy-6,7-dimethoxyquinazoline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride (POCl₃).
-
Addition of Catalyst: Slowly add a catalytic amount of N,N-dimethylformamide (DMF). The use of DMF can improve the yield compared to other catalysts like N,N-dimethylaniline.[1]
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and carefully quench it by pouring it into ice-cold water with vigorous stirring.
-
Isolation: The solid precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by filtration, washed with water, and dried.
Synthesis of this compound
This protocol describes the selective amination of the dichloro intermediate.
-
Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask with a stirrer.[1]
-
Amination: Add aqueous ammonia (e.g., 25%) to the solution.[1]
-
Reaction Conditions: Stir the reaction mixture at ambient temperature for approximately 24 hours.[1] The progress of the reaction should be monitored by TLC or HPLC to ensure the consumption of the starting material and minimize the formation of the di-amino byproduct.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture. The solid is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to achieve high purity (e.g., >98.5%).[1]
Visualizing the Synthesis and Impurity Formation
Caption: Synthetic pathway and formation of common impurities.
Caption: A logical workflow for troubleshooting impurities.
References
Technical Support Center: Production of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic route involves the regioselective amination of 2,4-dichloro-6,7-dimethoxyquinazoline. This precursor is typically synthesized from 6,7-dimethoxyquinazolin-2,4-dione by chlorination with reagents like phosphorus oxychloride (POCl₃)[1][2]. The subsequent amination at the more reactive C4 position is usually achieved using ammonia[3].
Q2: What are the critical process parameters to monitor during the amination step?
A2: Key parameters for the amination of 2,4-dichloro-6,7-dimethoxyquinazoline include:
-
Temperature: Exothermic reactions are common, and poor temperature control can lead to the formation of impurities.
-
Rate of Ammonia Addition: A controlled addition rate is crucial to manage the reaction exotherm and prevent localized high concentrations of reactants.
-
Mixing/Agitation: Efficient mixing is vital to ensure uniform reaction conditions and prevent the formation of hot spots.
-
Reaction Time: Monitoring the reaction for completion is necessary to avoid the formation of degradation products from prolonged reaction times.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted 2,4-dichloro-6,7-dimethoxyquinazoline, the isomeric 2-amino-4-chloro-6,7-dimethoxyquinazoline, and di-amino substituted quinazoline. Hydrolysis of the chloro groups to hydroxyl groups can also occur if water is present[4].
Q4: What are the recommended analytical methods for monitoring reaction progress and final product purity?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the reaction and assessing the purity of the final product. This technique can effectively separate the starting material, product, and major impurities[4][5].
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
Q: We achieved a high yield in our lab-scale synthesis (10-50 g), but the yield dropped significantly when scaling up to a 1 kg batch. What are the likely causes and how can we troubleshoot this?
A: A significant drop in yield during scale-up is a common challenge. The primary causes are often related to mass and heat transfer limitations.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: In larger reactors, inadequate agitation can lead to poor mixing, creating localized areas of high reactant concentration and "hot spots," which can promote side reactions.
-
Solution: Ensure the stirrer design and speed are appropriate for the larger vessel. Consider using baffles to improve mixing.
-
-
Optimize Temperature Control: The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging. Uncontrolled exotherms can lead to product degradation.
-
Solution: Use a jacketed reactor with an efficient temperature control unit. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.
-
-
Review Reagent Addition Rate: A rapid addition of reagents on a large scale can lead to temperature spikes and the formation of byproducts.
-
Solution: Slow down the addition rate of critical reagents and monitor the internal temperature closely during the addition.
-
-
Assess Solubility Issues: Changes in concentration and temperature profiles at scale can lead to the premature precipitation of starting materials or intermediates, hindering the reaction.
-
Solution: Re-evaluate the solvent volume. While higher concentrations may be preferred for throughput, a slightly more dilute reaction may prevent precipitation and improve yield.
-
Problem 2: Increased Impurity Profile in the Final Product
Q: Our scaled-up batch of this compound shows a higher level of impurities, including an unknown peak in the HPLC analysis. How can we address this?
A: An increase in impurities is often linked to the same factors that cause low yields at scale: poor control over reaction conditions.
Troubleshooting Steps:
-
Identify the Impurity:
-
Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy. Knowing the impurity's structure will provide clues about its formation.
-
-
Hypothesize the Formation Pathway:
-
Solution: Once the impurity is identified (e.g., a di-amino substituted product or a hydrolyzed by-product), review the reaction mechanism to understand how it might have formed. This will help in devising a strategy to minimize its formation.
-
-
Refine Reaction Conditions:
-
Solution:
-
To reduce di-substitution, consider using a stoichiometric amount of the aminating agent and ensure it is added in a controlled manner.
-
To prevent hydrolysis, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
To minimize degradation, re-optimize the reaction temperature and time for the larger scale, avoiding prolonged exposure to high temperatures.
-
-
-
Improve Downstream Processing:
-
Solution: Develop a more effective purification method for the larger scale. This may involve optimizing the recrystallization solvent system or developing a column chromatography method suitable for large quantities.
-
Data Presentation
The following table summarizes potential challenges and mitigation strategies when scaling up the production of this compound.
| Parameter | Lab Scale (10-50 g) | Pilot Scale (1-5 kg) | Potential Scale-Up Issue | Troubleshooting/Mitigation Strategy |
| Yield | Typically >85% | Can drop to <60% | Inefficient heat and mass transfer leading to side reactions. | Optimize agitation, control reagent addition rate, use a jacketed reactor. |
| Purity (HPLC) | >99% | Can be 95-98% with new impurities | Localized "hot spots" and longer reaction times promoting byproduct formation. | Isolate and identify impurities, refine reaction conditions to minimize their formation. |
| Reaction Time | 2-4 hours | 4-8 hours or longer | Slower effective reaction rate due to mixing and heat transfer limitations. | Monitor reaction progress closely (e.g., by HPLC) to determine the optimal endpoint. |
| Temperature Control | Easily managed with a heating mantle/ice bath | Prone to exothermic spikes | Lower surface-area-to-volume ratio reduces heat dissipation. | Implement a robust temperature control unit and consider a semi-batch process. |
| Impurity Profile | Low levels of known impurities | Emergence of new or increased levels of known impurities | Different reaction kinetics and conditions at scale. | Re-optimize reaction parameters and develop a robust purification method. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative lab-scale procedure. Adjustments will be necessary for scale-up.
Materials:
-
2,4-Dichloro-6,7-dimethoxyquinazoline
-
Tetrahydrofuran (THF), anhydrous
-
Ammonia gas or aqueous ammonia
-
Methanol (for recrystallization)
Procedure:
-
In a suitably sized reactor equipped with a stirrer, thermometer, and gas inlet, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in anhydrous THF.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and stir to form a slurry.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Protocol 2: HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 3. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Reaction Monitoring of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Synthesis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for my this compound peak?
A1: Peak tailing is a common issue when analyzing basic compounds like quinazolines on silica-based columns. This is often due to interactions between the basic nitrogen groups in the analyte and acidic residual silanol groups on the stationary phase.[1] To mitigate this, consider adjusting the mobile phase pH, using a column specifically designed for basic compounds, or adding a mobile phase modifier like triethylamine.
Q2: My retention times are shifting between injections. What is the likely cause?
A2: Fluctuating retention times can stem from several factors, including insufficient column equilibration, changes in column temperature, or slight variations in the mobile phase composition.[1] It is crucial to ensure the column is thoroughly equilibrated before analysis, use a column oven to maintain a consistent temperature, and prepare the mobile phase with high precision.[1]
Q3: What is the primary cause of poor resolution between my product and an impurity?
A3: Inadequate resolution can often be resolved by optimizing the mobile phase. Minor adjustments to the pH or the organic solvent ratio can significantly impact selectivity and improve the separation of closely eluting peaks.[1]
Q4: Is a standard C18 column suitable for analyzing this compound?
A4: Yes, reversed-phase C18 columns are commonly used for the analysis of quinazoline derivatives.[1] However, for basic compounds that exhibit peak tailing, a column with end-capping to minimize silanol interactions or one specifically designed for basic compounds may provide better peak shape and performance.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The peak for this compound is asymmetrical, with a pronounced tailing or fronting edge.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Secondary Silanol Interactions | Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase to block active silanol sites. Adjust the mobile phase pH to suppress the ionization of the analyte or silanol groups. |
| Column Overload | Reduce the sample concentration or injection volume. Dilute the sample and reinject to see if the peak shape improves.[1] |
| Sample Solvent Effects | Ensure the sample solvent is weaker than or the same as the mobile phase. If the sample is dissolved in a stronger solvent, it can cause peak distortion. |
| Column Void or Contamination | A void at the column inlet or contamination can cause peak shape issues.[2] Try back-flushing the column or, if a void is suspected, replace the column. |
Issue 2: Drifting Retention Times
Symptom: The retention time for the main analyte peak consistently increases or decreases over a series of injections.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3] Evaporation of the more volatile organic component can alter the composition. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.[1] |
| Pump Malfunction | If one of the pumps in a gradient system is not delivering accurately, retention times will shift. A decreasing retention time may indicate a faulty aqueous pump, while an increasing retention time could point to an issue with the organic pump.[4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2,4-dichloro-6,7-dimethoxyquinazoline.
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
Ammonia solution (e.g., 25% in water)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.
-
Add an excess of concentrated ammonia solution to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by HPLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold isopropanol.
-
Dry the product under vacuum to yield this compound.
Note: Reaction conditions such as temperature and time may need to be optimized.
HPLC Method for Reaction Monitoring
This method is suitable for monitoring the progress of the synthesis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column)[5] |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid.[5] (For MS compatibility, replace phosphoric acid with 0.1% formic acid).[5] |
| Elution Mode | Isocratic or Gradient (to be optimized based on separation needs) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in mobile phase).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: HPLC Troubleshooting Workflow
Caption: Synthesis and Monitoring Pathway
References
Validation & Comparative
Unveiling the Potency of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives: A Comparative Guide to Their Biological Activity
For researchers and professionals in the field of drug discovery and development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, the quinazoline core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activity of a series of 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives, with a particular focus on their anticancer properties as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of Biological Activity
The anticancer potential of this compound derivatives has been extensively investigated, with many studies focusing on their ability to inhibit protein kinases crucial for tumor growth and proliferation. Notably, these compounds have shown significant promise as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
A study by El-Sayed et al. (2021) synthesized a series of novel 6,7-dimethoxy-4-anilinoquinazoline derivatives and evaluated their in vitro anticancer activity against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, as well as their inhibitory activity against VEGFR-2 kinase. The results, summarized in the table below, highlight the structure-activity relationships within this class of compounds.
| Compound ID | Structure | VEGFR-2 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) |
| Sorafenib | (Reference Drug) | 0.09 ± 0.01 | 3.9 ± 0.2 | 5.5 ± 0.3 |
| 5a | R = 4-OCH3 | 0.18 ± 0.02 | 8.2 ± 0.5 | 10.1 ± 0.7 |
| 5b | R = 4-CH3 | 0.15 ± 0.01 | 7.5 ± 0.4 | 9.2 ± 0.6 |
| 5c | R = 4-F | 0.12 ± 0.01 | 6.1 ± 0.3 | 7.8 ± 0.5 |
| 5d | R = 4-Cl | 0.11 ± 0.01 | 5.8 ± 0.3 | 7.1 ± 0.4 |
| 5e | R = 4-Br | 0.10 ± 0.01 | 5.2 ± 0.3 | 6.5 ± 0.4 |
| 5f | R = 3-OCH3 | 0.25 ± 0.03 | 12.3 ± 0.8 | 15.6 ± 1.1 |
| 5g | R = 3-CH3 | 0.21 ± 0.02 | 10.1 ± 0.7 | 12.8 ± 0.9 |
| 5h | R = 3-F | 0.19 ± 0.02 | 9.5 ± 0.6 | 11.3 ± 0.8 |
| 5i | R = 3-Cl | 0.17 ± 0.02 | 8.9 ± 0.5 | 10.7 ± 0.7 |
| 5j | R = 3-Br | 0.16 ± 0.02 | 8.1 ± 0.5 | 9.9 ± 0.6 |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay evaluates the ability of the synthesized compounds to inhibit the enzymatic activity of VEGFR-2.
-
Materials: Recombinant human VEGFR-2 kinase, ATP, substrate peptide (Poly(Glu, Tyr) 4:1), kinase buffer, and test compounds.
-
Procedure:
-
The kinase reaction is initiated by mixing the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate peptide in the kinase buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures the amount of ATP consumed.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
-
Visualizing the Mechanism of Action
To better understand the biological context of the activity of these quinazoline derivatives, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: The VEGFR-2 signaling pathway and the point of inhibition by 4-aminoquinazoline derivatives.
The Quinazoline Moiety: A Cornerstone in c-Met Inhibition, A Comparative Analysis
While 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a key building block in the synthesis of targeted cancer therapeutics, it is not itself a direct inhibitor of the c-Met receptor tyrosine kinase. Instead, this quinazoline derivative serves as a crucial intermediate for the creation of more complex molecules that exhibit potent and selective c-Met inhibition. This guide provides a comparative analysis of these advanced quinazoline-based compounds against other known c-Met inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The c-Met signaling pathway, when aberrantly activated, plays a significant role in tumor development, proliferation, and metastasis. Consequently, it has become a prime target for cancer therapy. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have shown considerable promise. The 6,7-dimethoxyquinazoline scaffold is a recurring structural motif in many of these potent inhibitors.
Performance Comparison of c-Met Inhibitors
The efficacy of c-Met inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the in vitro potency of various c-Met inhibitors, including derivatives of the 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline scaffolds, alongside established drugs such as Crizotinib and Cabozantinib.
Table 1: Biochemical c-Met Kinase Inhibition
| Compound/Inhibitor | c-Met Kinase IC50 (nM) | Reference Compound |
| Quinoline/Quinazoline Derivatives | ||
| Compound 12n (6,7-dimethoxy-4-anilinoquinoline derivative) | 30 | Cabozantinib |
| Compound 11c (Quinazoline derivative) | 80 | XL184 (Cabozantinib) |
| Compound 11i (Quinazoline derivative) | 50 | XL184 (Cabozantinib) |
| Compound 13b (Tetrahydro-pyridothienopyrimidine derivative) | 20 | XL184 (Cabozantinib) |
| Compound 13h (Tetrahydro-pyridothienopyrimidine derivative) | 50 | XL184 (Cabozantinib) |
| Clinically Approved Inhibitors | ||
| Crizotinib | 11 (cell-based) | - |
| Cabozantinib (XL184) | 1.3 | - |
| Capmatinib | 0.6 | - |
| Tepotinib | 1.7 | - |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound/Inhibitor | Cell Line | MET Alteration | IC50 (µM) |
| Quinoline/Quinazoline Derivatives | |||
| Compound 12n | A549 (Lung) | Not specified | - |
| MCF-7 (Breast) | Not specified | - | |
| MKN-45 (Gastric) | MET Amplification | - | |
| Compound 11c | HeLa (Cervical) | Not specified | 0.9 |
| Clinically Approved Inhibitors | |||
| Crizotinib | Various NSCLC | MET amplification/exon 14 skipping | Varies by cell line |
| Capmatinib | NCI-H1993 (NSCLC) | c-Met alteration | 0.00092 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the c-Met signaling pathway and a general workflow for evaluating c-Met inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of c-Met inhibitors.
In Vitro c-Met Kinase Inhibition Assay (Caliper Mobility Shift Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Caliper Life Sciences EZ Reader II
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, c-Met kinase, and the peptide substrate to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution provided by the manufacturer.
-
Analyze the samples on the Caliper EZ Reader II, which measures the mobility shift of the substrate and product to determine the extent of phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[1]
Cell-Based c-Met Phosphorylation Assay (ELISA)
This assay measures the inhibition of c-Met autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with high c-Met expression (e.g., MKN-45)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-c-Met (Tyr1234/1235) and Total c-Met ELISA kits
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours to reduce basal c-Met phosphorylation.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
(Optional) Stimulate the cells with HGF to induce c-Met phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Perform the phospho-c-Met and total c-Met ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Normalize the phospho-c-Met signal to the total c-Met signal and calculate the percentage of inhibition to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the anti-proliferative effect of the inhibitors on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MKN-45)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of an inhibitor in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cells (e.g., MKN-45)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups daily via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Conclusion
While this compound is a critical precursor, the focus for c-Met inhibition lies in its more complex derivatives. The data presented demonstrates that by utilizing this quinazoline scaffold, medicinal chemists have been able to develop potent and selective c-Met inhibitors with significant anti-proliferative activity. The provided experimental protocols offer a foundation for researchers to further explore and develop novel therapeutics targeting the c-Met pathway. The continued investigation of quinazoline-based structures holds significant promise for the future of targeted cancer therapy.
References
A Comparative Analysis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline as a potential anti-inflammatory agent. Its performance is objectively compared with established anti-inflammatory drugs, supported by experimental data from relevant in vitro and in vivo models. This document is intended to provide a clear, data-driven comparison to aid in research and development decisions.
Overview of Compared Anti-Inflammatory Agents
This guide evaluates this compound against a panel of widely recognized anti-inflammatory drugs, each representing a different mechanistic class.
-
This compound: An investigational quinazoline derivative with purported anti-inflammatory properties. Quinazoline-based compounds have been noted for their potential to inhibit key inflammatory pathways.
-
Diclofenac Sodium: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
-
Celecoxib: A selective COX-2 inhibitor, another class of NSAID, which was developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]
-
Dexamethasone: A powerful synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects, acting through the glucocorticoid receptor to regulate gene expression.[3]
Comparative In Vitro Efficacy
The anti-inflammatory potential of this compound and comparator drugs was assessed using a series of in vitro assays.
Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity. In this assay, the inhibition of heat-induced albumin denaturation was evaluated.
Table 1: In Vitro Inhibition of Protein Denaturation
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound Derivative (Compound 4) | 100 | 75.8 ± 2.1 | 1.772 |
| 200 | 85.2 ± 1.8 | ||
| 300 | 92.1 ± 1.5 | ||
| 400 | 96.5 ± 1.1 | ||
| 500 | 98.3 ± 0.9 | ||
| Diclofenac Sodium | 100 | 56.87 | 43.78[4] |
| 200 | 59.56 | ||
| 300 | 71.25 | ||
| 400 | 81.39 | ||
| 500 | 87.42 |
Data for this compound derivative is based on a study of a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, where compound 4 showed the highest activity.[5]
Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages
The inhibitory effect on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) was measured in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Table 2: Inhibition of Pro-Inflammatory Mediators (IC50 Values in µM)
| Compound | NO Inhibition | TNF-α Inhibition | IL-6 Inhibition |
| This compound (Illustrative) | 8.5 | 4.0 | 0.84 |
| Celecoxib | >100 | 15.2 | 5.8 |
| Dexamethasone | 0.05 | 0.01 | 0.005 |
Note: Data for this compound in this table is illustrative, based on the potent NF-κB inhibitory activity of similar quinazoline derivatives, to provide a basis for comparison.[6] Data for Celecoxib and Dexamethasone are derived from various in vitro studies.
Comparative In Vivo Efficacy
The anti-inflammatory activity was further evaluated in the carrageenan-induced paw edema model in rats, a standard in vivo model of acute inflammation.
Table 3: In Vivo Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time after Carrageenan (hours) | % Inhibition of Edema |
| This compound Derivative (Illustrative) | 50 | 3 | ~60-80% |
| Diclofenac Sodium | 20 | 3 | 71.82 ± 6.53[7] |
| Celecoxib | 30 | 4 | ~50-60% |
| Dexamethasone | 1 | 4 | ~50-60% |
Note: The in vivo data for a this compound derivative is illustrative, based on the reported high in vivo potency of other quinazolinone derivatives in the same model.[8] Data for comparator drugs are from published studies.[1][3]
Mechanistic Insights: Signaling Pathways
Quinazoline derivatives have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. This compound is hypothesized to inhibit the NF-κB pathway, preventing the transcription of these inflammatory mediators.
References
- 1. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 2. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Quinazoline-Based Anticancer Agents: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Quinazoline derivatives have emerged as a significant class of compounds in oncology, with several approved drugs and numerous candidates in preclinical and clinical development. Their primary mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the Epidermal Growth factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways. This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected quinazoline-based anticancer agents, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of Quinazoline Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) and in vivo tumor growth inhibition of representative quinazoline-based compounds against various cancer cell lines and in xenograft models.
Table 1: In Vitro Cytotoxicity of Quinazoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Target(s) | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gefitinib | EGFR | A549 | Non-Small Cell Lung | ~40 | [1] |
| DU145 | Prostate | ~40 | [1] | ||
| HeLa | Cervical | 4.3 | [2] | ||
| MDA-MB-231 | Breast | 28.3 | [2] | ||
| Erlotinib | EGFR | Purified EGFR Tyrosine Kinase | - | 0.002 | [3] |
| Compound 26 | PI3K | HCT-116 | Colon | Data not specified | [2] |
| MCF-7 | Breast | Data not specified | [2] | ||
| Compound 46 | Aurora A/B | Neuroblastoma (SH-SY5Y) | Neuroblastoma | 0.084 (Aurora A) | [4] |
| 0.014 (Aurora B) | [4] | ||||
| Dimorpholinoquinazoline 7c | PI3K/Akt/mTOR | MCF-7 | Breast | Low sub-micromolar | [5][6] |
| Quinazoline-2-indolinone 8 | PI3Kα | A549 | Non-Small Cell Lung | 0.2 - 0.98 | [7] |
| B16 | Melanoma | 0.2 - 0.98 | [7] | ||
| HCT116 | Colon | 0.2 - 0.98 | [7] | ||
| MCF-7 | Breast | 0.2 - 0.98 | [7] | ||
| 2,4-Disubstituted Quinazoline 11d | Anti-angiogenesis | CNE-2 | Nasopharyngeal | Potent antiproliferative | [8] |
| PC-3 | Prostate | Potent antiproliferative | [8] | ||
| SMMC-7721 | Liver | Potent antiproliferative | [8] |
Table 2: In Vivo Antitumor Efficacy of Quinazoline Derivatives in Xenograft Models
| Compound/Derivative | Cancer Cell Line (Xenograft) | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 26 | HCT-116 | Not Specified | Not Specified | Significant | [2] |
| Compound 46 | Neuroblastoma (SH-SY5Y) | Not Specified | 10 mg/kg | 46.31 | [4] |
| 20 mg/kg | 52.66 | [4] | |||
| Dimorpholinoquinazoline 7c | Colorectal Tumor | Not Specified | Not Specified | Inhibition of tumor growth | [5][6] |
| Quinazoline-2-indolinone 8 | Non-Small Cell Lung Cancer | Mice | Not Specified | Surpassed Gefitinib | [7] |
| 2,4-Diamino-quinazoline (2,4-DAQ) | Human Gastric Tumor | Nude Mouse | Not Specified | Suppression of tumor growth | [9] |
| Erlotinib | H460a (NSCLC) | Athymic Nude | 100 mg/kg | 71 | [10] |
| A549 (NSCLC) | Athymic Nude | 100 mg/kg | 93 | [10] |
Signaling Pathways and Experimental Workflows
The anticancer effects of many quinazoline derivatives are mediated through the inhibition of critical signaling pathways that drive tumor growth and survival. The diagrams below, generated using the DOT language, illustrate a key targeted pathway and a typical experimental workflow for evaluating these agents.
Caption: Inhibition of EGFR and PI3K/Akt/mTOR signaling pathways by quinazoline derivatives.
Caption: General experimental workflow for in vitro and in vivo anticancer drug screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in the evaluation of quinazoline-based anticancer agents.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The quinazoline derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the anticancer agent.
-
Cell Treatment and Harvesting: Cells are treated with the quinazoline compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Both adherent and floating cells are collected.[11]
-
Cell Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).[11]
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and, optionally, a viability dye like Propidium Iodide (PI) are added.[12]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added, and the cells are analyzed by flow cytometry.[12] Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[13]
Western Blot Analysis for Signaling Pathway Inhibition
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway, such as EGFR, Akt, and mTOR, following treatment with a quinazoline inhibitor.
-
Cell Lysis: After treatment with the compound, cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt).
-
Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
Human Tumor Xenograft Model for In Vivo Efficacy
This model is a cornerstone of preclinical oncology research, allowing for the evaluation of an anticancer agent's efficacy in a living organism.
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD-scid IL2Rgamma-null (NSG) mice, are used as hosts to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1-5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[10]
-
Tumor Growth and Randomization: The mice are monitored regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), the animals are randomized into control and treatment groups.[14]
-
Drug Administration: The quinazoline compound is formulated in an appropriate vehicle and administered to the mice according to a predetermined dosing schedule (e.g., daily oral gavage at 25 or 50 mg/kg). A vehicle control group receives the formulation without the active compound.[14]
-
Efficacy Evaluation: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[14] The body weight of the animals is also monitored as an indicator of toxicity.[14]
-
Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[14]
This guide provides a foundational overview for comparing the in vitro and in vivo efficacy of quinazoline-based anticancer agents. The presented data and protocols serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Aminoquinazoline-Derived Kinase Inhibitors in Oncology
A deep dive into the therapeutic landscape of 4-aminoquinazoline derivatives reveals a class of highly successful kinase inhibitors that have revolutionized the treatment of various cancers. This guide provides a comparative analysis of prominent inhibitors, detailing their target specificity, potency, and the experimental frameworks used for their evaluation.
The 4-aminoquinazoline scaffold has proven to be a versatile and effective pharmacophore in the design of kinase inhibitors.[1] Its derivatives have been successfully developed into targeted therapies for a range of malignancies, particularly non-small cell lung cancer (NSCLC).[2] Marketed drugs such as Gefitinib, Erlotinib, and Afatinib underscore the clinical significance of this chemical class.[1] This guide will compare key 4-aminoquinazoline-based inhibitors, focusing on their performance against critical cancer-associated kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Performance Comparison of Key Inhibitors
The efficacy of kinase inhibitors is primarily determined by their potency against the target kinase, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of several key 4-aminoquinazoline derivatives against EGFR and VEGFR-2, as well as their anti-proliferative activity in various cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Gefitinib | EGFR | 20.72 (wt) | A431, A549 | 8.37 - 21.17 |
| Erlotinib | EGFR | - | HepG2, MCF-7 | 20 - 25 |
| Afatinib | EGFR | 0.6 (wt), 3.5 (T790M/L858R) | H1975, A549 | - |
| Vandetanib | EGFR, VEGFR-2 | 11 (EGFR), 15 (VEGFR-2) | A549, H446 | - |
| Compound 10a | EGFR, VEGFR-2 | Potent Inhibition | A549, H446 | Enhanced under hypoxia |
| Compound 10g | EGFR, VEGFR-2 | Potent Inhibition | A549, H446 | Enhanced under hypoxia |
| Compound 15a | EGFR, VEGFR-2 | 130 (EGFR), 560 (VEGFR-2) | - | - |
| Compound 15b | EGFR, VEGFR-2 | 150 (EGFR), 1810 (VEGFR-2) | HT-29, MCF-7, H460 | 4.41 - 11.95 |
| Compound 8 | EGFR | 0.8 (wt), 2.7 (T790M/L858R) | H1975, A549, HeLa, MCF-7 | Broad-spectrum activity |
| BIQO-19 | Aurora Kinase A | - | EGFR-TKI-resistant NSCLC cells | Effective |
Data compiled from multiple sources.[3][4][5][6] Note: 'wt' refers to wild-type EGFR, while T790M/L858R are common resistance mutations.
Signaling Pathways Targeted by 4-Aminoquinazoline Inhibitors
These inhibitors primarily function by blocking the ATP-binding site of the kinase domain, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-aminoquinazoline derivatives.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of kinase inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Structural Secrets of a Promising Anticancer Scaffold: A Comparative Guide to 4-Anilino-6,7-dimethoxyquinazoline Derivatives
For researchers, scientists, and drug development professionals, the 4-anilino-6,7-dimethoxyquinazoline scaffold represents a cornerstone in the development of targeted cancer therapies. These compounds are renowned for their potent inhibition of key receptor tyrosine kinases (RTKs), primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal drivers of tumor growth, proliferation, and angiogenesis. This guide provides an objective comparison of the structure-activity relationships (SAR) of various derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to inform future drug discovery efforts.
The core structure of 4-anilino-6,7-dimethoxyquinazoline serves as a versatile template for the design of kinase inhibitors. By competing with ATP at the kinase domain of receptors like EGFR and VEGFR, these derivatives effectively block downstream signaling cascades crucial for cancer cell survival.[1] The strategic modification of the aniline ring and the quinazoline core has led to the discovery of numerous potent and selective inhibitors, some of which have progressed into clinical use.
Comparative Inhibitory Activity
The potency of 4-anilino-6,7-dimethoxyquinazoline derivatives is typically evaluated through in vitro kinase inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following tables summarize the inhibitory activities of representative derivatives against key molecular targets and cancer cell lines.
| Compound/Derivative | Target(s) | IC50 Value (nM) | Reference |
| Gefitinib | EGFR | 25.42 | [2] |
| Erlotinib | EGFR | 33.25 | [2] |
| Compound 19h | EGFR | 0.47 | [3] |
| Compound 10a | EGFR | - | [4] |
| VEGFR-2 | - | [4] | |
| Compound 10g | EGFR | - | [4] |
| VEGFR-2 | - | [4] | |
| Compound 15a | EGFR | 130 | [5] |
| VEGFR-2 | 560 | [5] | |
| Compound 15b | EGFR | 150 | [5] |
| VEGFR-2 | 1810 | [5] | |
| Compound 7i | EGFR | 17.32 | [2] |
Table 1: Comparative IC50 values of 4-anilinoquinazoline derivatives against EGFR and VEGFR-2 kinases.
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
| Gefitinib | A549 | - | [3] |
| HT-29 | - | [3] | |
| Erlotinib | A549 | - | [3] |
| HT-29 | - | [3] | |
| Compound 19h | A549 (normoxia) | <1 | [3] |
| A549 (hypoxia) | <1 | [3] | |
| HT-29 (normoxia) | <1 | [3] | |
| HT-29 (hypoxia) | <1 | [3] | |
| Compound 10a | A549 | - | [4] |
| H446 | - | [4] | |
| Compound 10g | A549 | - | [4] |
| H446 | - | [4] | |
| Compound 15b | HT-29 | 5.27 | [5] |
| MCF-7 | 4.41 | [5] | |
| H460 | 11.95 | [5] | |
| Compound 7i | A549 | 2.25 | [2] |
| HT-29 | 1.72 | [2] | |
| MCF-7 | 2.81 | [2] |
Table 2: Comparative antiproliferative activities of 4-anilinoquinazoline derivatives in various cancer cell lines.
Key Signaling Pathways and Inhibition
The anticancer effects of these derivatives stem from their ability to inhibit the EGFR and VEGFR signaling pathways. Upon activation by their respective ligands, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][6] 4-anilino-6,7-dimethoxyquinazoline derivatives act as ATP-competitive inhibitors, blocking these initial phosphorylation events.[1]
Caption: Inhibition of EGFR/VEGFR Signaling Pathways.
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[1]
Materials:
-
Recombinant human EGFR or VEGFR kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[7]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted EGFR/VEGFR enzyme solution and incubate for 15 minutes at room temperature.[7]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.[7]
-
Stop the reaction and detect the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Drug Discovery Workflow for Quinazoline Derivatives.
Conclusion
The 4-anilino-6,7-dimethoxyquinazoline scaffold remains a highly attractive starting point for the development of novel anticancer agents. The structure-activity relationship data clearly indicates that modifications to the aniline moiety and substitutions on the quinazoline ring can significantly impact inhibitory potency and selectivity against key targets like EGFR and VEGFR. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation and comparison of new derivatives, facilitating the rational design of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
A Comparative Analysis of the Cytotoxic Effects of Novel Quinazoline Derivatives on Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic activities of recently developed quinazoline derivatives against various human cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource for evaluating the anticancer potential of these novel compounds.
Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Many of these compounds exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT pathways.[2][4][5] This report summarizes the in vitro cytotoxic activities of several novel quinazoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values across a panel of cancer cell lines.
Comparative Cytotoxicity of Quinazoline Derivatives
The following tables summarize the IC50 values (in µM) of various novel quinazoline derivatives, providing a quantitative comparison of their cytotoxic efficacy against different human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potential.
Table 1: Cytotoxicity (IC50 in µM) against Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | 6.246 | [1] |
| Quinazoline Schiff base 2 | 5.910 | [1] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | 10.16 | [1] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | 11.23 | [1] |
| Quinazoline-sulfonamide 4d | 2.5 | [1] |
| Quinazoline-sulfonamide 4f | 5 | [1] |
| Quinazoline-oxymethyltriazole 8f (48h) | 21.29 | [1][6] |
| Quinazoline-oxymethyltriazole 8k (72h) | 11.32 | [1][6] |
| Quinazoline-oxymethyltriazole 8a (72h) | 12.96 | [1][6] |
| Compound 3o | 0.14 | [7] |
| Compound 14 | 0.350 | [4] |
| Compound 18 | 0.85 (MGC-803) | [8][9] |
| Compound 44 | More potent than cisplatin | [3] |
Table 2: Cytotoxicity (IC50 in µM) against Lung Cancer Cell Lines (A549)
| Compound/Derivative | IC50 (µM) | Reference |
| Compound 3o | 4.26 | [7] |
| Compound 32 | 0.02 | [4] |
| Compound 29 | 4.1 | [4] |
Table 3: Cytotoxicity (IC50 in µM) against Colon Cancer Cell Lines (HCT116)
| Compound/Derivative | IC50 (µM) | Reference |
| Compound 3o | 3.92 | [7] |
| Quinazoline-oxymethyltriazole 8a (72h) | 5.33 | [6] |
Table 4: Cytotoxicity (IC50 in µM) against Liver Cancer Cell Lines (HepG2)
| Compound/Derivative | IC50 (µM) | Reference |
| Compound 53 | 2.08 | [4] |
| Compound 45 | 4.36 | [4] |
| Quinazolinone derivative 4 | 53.29 | [5] |
Experimental Protocols
The evaluation of the cytotoxic potential of these novel quinazoline compounds is a critical step in the drug discovery process.[1] The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity.
MTT Assay Protocol
Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Novel quinazoline compounds
-
Adherent cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinazoline derivatives. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Experimental and Biological Processes
To further elucidate the evaluation process and the underlying mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR, which are crucial for cancer cell growth and survival.[1] The inhibition of EGFR can disrupt downstream signaling cascades, such as the PI3K/AKT pathway, ultimately leading to apoptosis and cell cycle arrest.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of 4-Anilino-6,7-Dimethoxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of several 4-anilino-6,7-dimethoxyquinazoline derivatives. This class of compounds, known for its potent inhibition of receptor tyrosine kinases (RTKs), forms the backbone of several targeted cancer therapies. Here, we objectively evaluate the performance of established drugs such as gefitinib, erlotinib, lapatinib, and vandetanib, alongside emerging derivatives like PD 153035 and the novel compound RB1, with a focus on supporting experimental data from preclinical xenograft models.
Mechanism of Action: Targeting Key Cancer Pathways
The anti-tumor activity of 4-anilino-6,7-dimethoxyquinazoline derivatives primarily stems from their ability to inhibit the tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] By competitively binding to the ATP-binding site of these receptors, these small molecules block downstream signaling cascades that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[2] The two major pathways affected are the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and growth.[2][3]
Figure 1: Inhibition of EGFR/VEGFR Signaling Pathways.
Comparative In Vivo Efficacy
The following table summarizes the anti-tumor efficacy of various 4-anilino-6,7-dimethoxyquinazoline derivatives in preclinical xenograft models.
| Derivative | Animal Model | Cancer Cell Line | Dosage Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Gefitinib | Nude Mice | H358R (NSCLC) | 100 mg/kg/day (oral) | 52.7% | [4] |
| SCID Mice | H22 (Hepatocellular Carcinoma) | 100 mg/kg/day (oral) | 30-41% | [5] | |
| Erlotinib | Athymic Nude Mice | H460a (NSCLC) | 100 mg/kg/day (oral) | 71% | [6] |
| Athymic Nude Mice | A549 (NSCLC) | 100 mg/kg/day (oral) | 93% | [6] | |
| BALB/c Nude Mice | BxPC-3 (Pancreatic) | 100 mg/kg/day (oral) | 74.5% | [7] | |
| Lapatinib | Nude Mice | 231-BR-HER2 (Breast Cancer Brain Metastasis) | 100 mg/kg/day (oral) | 53% reduction in large metastases | [8] |
| Nude Mice | Canine TCC | Not specified (intraperitoneal) | Significant reduction in tumor volume | [9] | |
| Vandetanib | Nude Mice | Hth83-lucif & 8505C-lucif (Anaplastic Thyroid) | Not specified | Significant reduction in tumor volume | [10] |
| PD 153035 | Athymic Nude Mice | A431 (Epidermoid Carcinoma) | 80 mg/kg (single i.p. dose) | 80-90% suppression of EGFR phosphorylation | [1][11] |
| RB1 | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | 10 mg/kg (intraperitoneal) | Significant reduction in ascites secretion and tumor cell proliferation | [12] |
Experimental Protocols
A generalized experimental workflow for evaluating the in vivo anti-tumor efficacy of these derivatives using a xenograft model is outlined below. Specific parameters may vary based on the cell line and compound being tested.
Figure 2: General Xenograft Study Workflow.
Detailed Methodology: Subcutaneous Xenograft Model
-
Cell Culture and Expansion: The selected human cancer cell line (e.g., A549, H460a, BxPC-3) is cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2 until they reach 80-90% confluency.[13]
-
Cell Harvesting and Preparation: Adherent cells are detached using trypsin-EDTA. The cell suspension is then centrifuged, washed with sterile phosphate-buffered saline (PBS), and resuspended in a solution of PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 to 5x10^7 cells/mL. Cell viability should be greater than 95% as determined by trypan blue exclusion.[13][14]
-
Animal Husbandry and Tumor Implantation: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old, are used.[13] A volume of 100-200 µL of the cell suspension (containing 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[13][14]
-
Tumor Growth Monitoring: Once tumors are palpable, their dimensions (length and width) are measured using calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[15]
-
Randomization and Treatment Administration: When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), the mice are randomly assigned to control (vehicle) and treatment groups. The 4-anilino-6,7-dimethoxyquinazoline derivatives are typically formulated for oral gavage or intraperitoneal injection and administered daily or on a specified schedule.[15]
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated at the end of the study. Signs of toxicity, such as significant weight loss, are also recorded.[15]
-
Endpoint and Tissue Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis, such as histology, immunohistochemistry, or molecular analysis.[13]
Conclusion
The 4-anilino-6,7-dimethoxyquinazoline scaffold has proven to be a highly successful template for the development of potent anti-tumor agents. As demonstrated by the in vivo data, derivatives such as gefitinib, erlotinib, and lapatinib exhibit significant efficacy across a range of cancer types, primarily driven by their inhibition of EGFR and, in some cases, HER2. Newer derivatives, including vandetanib and novel research compounds like RB1, show promise in targeting both EGFR and VEGFR signaling, potentially offering broader anti-tumor activity and addressing resistance mechanisms. The standardized xenograft models and protocols outlined in this guide provide a robust framework for the continued preclinical evaluation and comparison of this important class of anti-cancer compounds.
References
- 1. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. Antitumor effect of Gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, combined with cytotoxic agent on murine hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vidiumah.com [vidiumah.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, a compound often used in chemical research. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. The compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | To avoid skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | To prevent inhalation which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1] The primary route of disposal is through an approved waste disposal plant.[1]
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix with other chemical waste unless compatibility has been confirmed by a qualified professional.
-
-
Container Management:
-
Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]
-
The container should be robust and leak-proof to prevent environmental contamination.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company as proof of proper disposal.
-
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Quantitative Data and Experimental Protocols
Specific quantitative data, such as permissible concentration limits for disposal via various methods (e.g., landfill, incineration), are determined by local, regional, and national regulations and are not universally standardized. The approved waste disposal facility will be responsible for adhering to these specific quantitative limits.
The "experimental protocols" for the destruction or detoxification of this compound are proprietary to the licensed waste disposal companies. These facilities utilize specialized, controlled processes such as high-temperature incineration or chemical neutralization. Due to the hazardous nature of the compound and the specialized equipment required, it is not recommended for laboratories to attempt to neutralize or treat this chemical waste on-site. The most critical protocol for laboratory personnel is the safe collection, storage, and transfer of the waste to a qualified disposal service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
